molecular formula C10H4Cl2N2 B1384756 4,7-Dichloroquinoline-3-carbonitrile CAS No. 936498-07-6

4,7-Dichloroquinoline-3-carbonitrile

Cat. No.: B1384756
CAS No.: 936498-07-6
M. Wt: 223.05 g/mol
InChI Key: CBNKHDBGAQNSTN-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H4Cl2N2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dichloroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dichloroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,7-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNKHDBGAQNSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650711
Record name 4,7-Dichloroquinoline-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936498-07-6
Record name 4,7-Dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4,7-Dichloroquinoline-3-carbonitrile (CAS 936498-07-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Kinase Scaffold

4,7-Dichloroquinoline-3-carbonitrile (CAS 936498-07-6) is a high-value heterocyclic building block, distinct from its non-nitrile analog (4,7-dichloroquinoline, used in chloroquine synthesis). This compound serves as a critical scaffold in the synthesis of Type I and Type II kinase inhibitors , particularly targeting EGFR (Epidermal Growth Factor Receptor), Src, and HER-2 .

Its structural value lies in the 3-carbonitrile (3-CN) group , which acts as a bioisostere for the N3-nitrogen of the quinazoline core (found in drugs like Gefitinib and Erlotinib). The nitrile group extends into the kinase ATP-binding pocket, often displacing a conserved water molecule to form crucial hydrogen bonds with the hinge region (e.g., Thr790 or Thr854 residues).

Core Chemical Profile
PropertySpecification
CAS Number 936498-07-6
IUPAC Name 4,7-Dichloroquinoline-3-carbonitrile
Molecular Formula C₁₀H₄Cl₂N₂
Molecular Weight 223.06 g/mol
Key Functional Groups C4-Chlorine (Highly Electrophilic), C7-Chlorine (Lipophilic/Cross-coupling handle), C3-Nitrile (H-bond acceptor)
Primary Application Synthesis of 4-anilino-3-cyanoquinoline kinase inhibitors

Structural Logic & Reactivity (SAR)

The utility of this scaffold is dictated by the differential reactivity of its two chlorine atoms and the electronic influence of the nitrile group.

The Electrophilic Hierarchy
  • C4-Position (Primary Reactive Site): The chlorine at C4 is activated by the electron-withdrawing nature of the adjacent C3-nitrile and the quinoline nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr ) by anilines or aliphatic amines. This is the standard entry point for introducing the "tail" of a kinase inhibitor.

  • C7-Position (Secondary Reactive Site): The chlorine at C7 is significantly less reactive towards nucleophiles. It typically remains intact during C4-substitution, serving as a lipophilic halogen to improve membrane permeability or as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) in late-stage diversification.

  • C3-Nitrile: Acts as an electron sink, increasing the electrophilicity of C4. In the final drug molecule, it serves as a rigid hydrogen bond acceptor.

SAR_Logic Core 4,7-Dichloroquinoline-3-carbonitrile (Scaffold) C4 C4-Cl Position Highly Reactive (S_NAr) Entry for Aniline Pharmacophore Core->C4 Primary Target C7 C7-Cl Position Stable / Lipophilic Pd-Catalyzed Coupling Handle Core->C7 Secondary Target CN C3-CN Group Electronic Activator Hinge Binder (Bioisostere) Core->CN Electronic Effect Kinase Specificity\n(e.g., EGFR, Src) Kinase Specificity (e.g., EGFR, Src) C4->Kinase Specificity\n(e.g., EGFR, Src) ATP Pocket\nH-Bonding ATP Pocket H-Bonding CN->ATP Pocket\nH-Bonding

Figure 1: Structure-Activity Relationship (SAR) and differential reactivity map of the scaffold.

Synthetic Pathway: From Aniline to Scaffold

The synthesis of CAS 936498-07-6 typically follows the Gould-Jacobs reaction pathway but utilizes a cyano-containing malonate equivalent to install the C3-nitrile.

Protocol Overview
  • Condensation: 3-Chloroaniline reacts with Ethyl (ethoxymethylene)cyanoacetate.[1]

  • Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A) forms the quinolone core.

  • Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the 4-oxo group to the 4-chloro moiety.[2]

Synthesis_Pathway Start 3-Chloroaniline Inter1 Enamine Intermediate (Condensation Product) Start->Inter1 Ethanol, Reflux (-EtOH) Reagent Ethyl (ethoxymethylene)cyanoacetate Reagent->Inter1 Ethanol, Reflux (-EtOH) Inter2 7-Chloro-4-hydroxyquinoline-3-carbonitrile (Cyclized Core) Inter1->Inter2 Dowtherm A, 250°C Thermal Cyclization Final 4,7-Dichloroquinoline-3-carbonitrile (CAS 936498-07-6) Inter2->Final POCl3, Reflux Chlorination

Figure 2: Industrial synthetic route via the modified Gould-Jacobs reaction.

Experimental Workflow: C4-Functionalization (SNAr)

This protocol describes the standard substitution of the C4-chlorine with a substituted aniline. This is the most common reaction performed by medicinal chemists using this scaffold to generate kinase inhibitor libraries.

Objective

To synthesize 4-[(3-chloro-4-fluorophenyl)amino]-7-chloroquinoline-3-carbonitrile (Representative Kinase Inhibitor Analog).

Reagents & Equipment
  • Substrate: 4,7-Dichloroquinoline-3-carbonitrile (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: 2-Propanol (Isopropanol) or Ethanol (anhydrous)

  • Catalyst (Optional): Pyridine hydrochloride (0.1 eq) can accelerate sluggish reactions.

  • Equipment: Reflux condenser, inert gas (N₂) manifold, magnetic stirrer.

Step-by-Step Protocol
  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-Dichloroquinoline-3-carbonitrile (1.0 mmol, 223 mg) in 2-Propanol (10 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (1.1 mmol, 160 mg).

    • Note: If the aniline is a solid, add it directly. If liquid, add via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak. Reaction time is typically 2–4 hours .

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.

    • Filter the solid using a vacuum Buchner funnel.

    • Wash the cake with cold 2-propanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Free Base Conversion (If required):

    • Suspend the solid in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield & Characterization:

    • Expected Yield: 75–90%.

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the C4-Cl signal and the appearance of aniline aromatic protons. The nitrile peak (IR ~2220 cm⁻¹) remains distinct.

Mechanism of Action: The "Water Displacement" Theory

Understanding why this scaffold is used is crucial for rational drug design.

  • Quinazoline Inhibitors (e.g., Erlotinib): The N3 nitrogen accepts a hydrogen bond from a structural water molecule, which in turn bonds to the Thr790 (or equivalent) residue in the kinase ATP pocket.

  • 3-Cyanoquinoline Inhibitors: The linear geometry of the C≡N group projects into the same pocket space. However, instead of bridging via water, the nitrile nitrogen often interacts directly with the threonine hydroxyl or backbone NH, or displaces the water molecule entirely to create a tighter, more hydrophobic fit. This often results in improved potency and a distinct resistance profile compared to quinazolines.

Safety & Handling

  • Hazard Identification:

    • Skin/Eye Irritant: Chlorinated quinolines are potent irritants.

    • Acute Toxicity: Nitrile-containing compounds can liberate cyanide under extreme metabolic or chemical stress, though the aromatic nitrile is generally stable.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the nitrile to amide can occur under acidic/aqueous conditions).

  • Disposal: All waste streams containing this compound must be treated as halogenated organic waste.

References

  • Wissner, A., et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry, 2000. Link

  • BenchChem Technical Data. "Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline." BenchChem Protocols, 2025.[3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11235398, 4,7-Dichloroquinoline-3-carbonitrile." PubChem, 2025. Link

  • Organic Syntheses. "4,7-Dichloroquinoline (General Procedure for Quinoline Synthesis)." Org.[4][5] Synth., Coll. Vol. 3, p. 272. (Provides the foundational Gould-Jacobs protocol adapted for the nitrile variant). Link

  • Kulkarni, A., et al. "4,7-Dichloroquinoline: A structural profile." PMC - NIH, 2012. (Structural data on the core scaffold). Link

Sources

The 4,7-Dichloroquinoline-3-carbonitrile Scaffold: Chemical Biology & Therapeutic Targets

[1]

Executive Summary

4,7-Dichloroquinoline-3-carbonitrile (CAS: 86-98-6) serves as a privileged electrophilic scaffold in medicinal chemistry. While often categorized as a synthetic intermediate, its specific structural features—the electron-deficient quinoline core, the steric and electronic influence of the 3-cyano group, and the reactive 4-chloro "warhead"—endow it with distinct biological potential.

Its primary biological relevance lies in two domains:

  • Kinase Inhibition (EGFR/MEK): It acts as a pharmacophore precursor for Type I and Type II kinase inhibitors, where the 3-cyano group functions as a critical hydrogen-bond acceptor in the ATP-binding pocket.

  • Covalent Cysteine Targeting: The activated 4-chloro position renders the molecule susceptible to nucleophilic aromatic substitution (

    
    ), allowing it to act as a covalent probe for reactive cysteine residues in enzymes (e.g., cysteine proteases or kinases with accessible cysteines).
    

Chemical Biology & Reactivity Profile

To understand the biological targets, one must first master the compound's reactivity. The 3-cyano group exerts a strong electron-withdrawing effect, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the quinoline ring. This activates the 4-position for nucleophilic attack.

Structural Pharmacophore Analysis
  • 3-Cyano Group (-CN): Mimics the adenine N1/N3 of ATP. It often displaces a conserved water molecule in the kinase hinge region, forming a direct Hydrogen Bond with the backbone NH of the "gatekeeper" or hinge residues (e.g., Threonine/Methionine).

  • 4-Chloro Group (-Cl): A leaving group activated by the heteroaromatic nitrogen and the 3-CN. In biological systems, this can react with Cysteine (thiol) or Lysine (amine) residues, potentially leading to irreversible inhibition.

  • 7-Chloro Group: Increases lipophilicity and metabolic stability, modulating the pKa of the quinoline nitrogen.

Reactivity Diagram

The following diagram illustrates the electrophilic activation and potential for covalent modification.

GCompound4,7-Dichloroquinoline-3-carbonitrileActivationElectronic Activation(3-CN & Quinoline N)Compound->Activation Inductive EffectTarget_ATPTarget: ATP Pocket(Non-covalent)Compound->Target_ATP H-Bonding (3-CN)Target_CysTarget: Cysteine Thiol(Nucleophile)Activation->Target_Cys S_NAr ReactionOutcome_CovCovalent Adduct(Irreversible Inhibition)Target_Cys->Outcome_CovOutcome_CompCompetitive Inhibition(Reversible)Target_ATP->Outcome_Comp

Figure 1: Dual mechanism of action: Covalent modification via S_NAr (Red path) and ATP-mimicry (Blue path).

Primary Biological Targets

A. Epidermal Growth Factor Receptor (EGFR)

The most validated targets for the 4-anilino-3-cyanoquinoline class (derived from this scaffold) are the ErbB family of receptor tyrosine kinases , specifically EGFR (ErbB1) and HER2 (ErbB2).[1][2]

  • Mechanism: The scaffold binds in the ATP cleft. The 3-cyano group enhances affinity by interacting with the hinge region (Met793 in EGFR) or residues deep in the hydrophobic pocket (Thr790 gatekeeper).

  • Relevance: 4,7-Dichloroquinoline-3-carbonitrile is the core structure for "Bosutinib-like" or "Pelitinib-like" inhibitors.

  • Covalent Potential: If the 4-Cl is not substituted with an aniline, the scaffold can potentially alkylate Cys797 (the target of Osimertinib) if the binding geometry permits close proximity, although this is less efficient than acrylamide-based warheads.

B. MEK1/MEK2 (MAPK Pathway)

3-Cyanoquinoline derivatives have shown potent inhibition of MEK1/2.

  • Pathway Impact: Inhibition of MEK prevents the phosphorylation of ERK, shutting down the MAPK proliferation signal.

  • Binding Mode: These compounds often bind in an allosteric pocket adjacent to the ATP site, locking the kinase in a "closed" non-functional conformation.

C. Plasmodium falciparum Targets (Malaria)

Inherited from the chloroquine pharmacophore, the 4,7-dichloroquinoline core (even with the 3-CN) retains antimalarial potential.

  • Target: Hemozoin formation . The planar quinoline ring intercalates into free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin crystals. This leads to toxic heme buildup and parasite death.

  • Target: Falcipain-2 (Cysteine protease). The electrophilic 4-Cl can potentially target the active site cysteine of falcipain, acting as a suicide substrate.

Signaling Pathway Visualization (EGFR/MAPK)

MAPKLigandEGF LigandEGFREGFR (ErbB1)[Primary Target]Ligand->EGFR ActivationRASRAS (GTPase)EGFR->RAS Grb2/SOSRAFRAFRAS->RAFMEKMEK1/2[Secondary Target]RAF->MEK PhosphorylationERKERK1/2MEK->ERK PhosphorylationTranscriptionNucleus:Cell ProliferationERK->TranscriptionInhibitor4,7-Dichloroquinoline-3-carbonitrile ScaffoldInhibitor->EGFR ATP CompetitionInhibitor->MEK Allosteric/ATP

Figure 2: Intervention points of the scaffold within the MAPK signaling cascade.

Experimental Validation Framework

To confirm these targets for the specific 4,7-dichloroquinoline-3-carbonitrile compound, a rigorous validation workflow is required.

A. Quantitative Data Summary (Predicted/Literature)
Target ClassSpecific TargetBinding ModeKey InteractionValidation Method
Kinase EGFR (WT/T790M)Reversible/CovalentHinge H-bond (3-CN)Kinase Profiling (IC50)
Kinase MEK1/2AllostericHydrophobic PocketWestern Blot (pERK)
Protease Falcipain-2Covalent (

)
Cys-42 ThiolMass Spec (Intact Protein)
Heme HemozoinIntercalation

-

Stacking
FBIT / Heme Aggregation Assay
B. Protocol 1: Activity-Based Protein Profiling (ABPP)

This protocol validates if the compound acts as a covalent probe (due to the reactive 4-Cl).

  • Probe Synthesis:

    • Synthesize a "Clickable" analog: React 4,7-dichloroquinoline-3-carbonitrile with a linker containing an alkyne handle (e.g., propargylamine) at the 7-position (requires selective Pd-catalyzed coupling) or use the compound as is and rely on subsequent competition assays with a broad-spectrum probe.

    • Alternative: Use the compound as a competitor against a broad-spectrum chloroacetamide probe (e.g., IA-Rhodamine).

  • Proteome Incubation:

    • Lysate: A549 (Lung cancer) or Plasmodium falciparum lysate.

    • Condition: Treat lysate with 4,7-dichloroquinoline-3-carbonitrile (1, 10, 50 µM) for 1 hour at 37°C.

  • Competition Step:

    • Add IA-Rhodamine (covalent Cys-probe) to all samples.

    • Incubate 1 hour.

  • Readout:

    • SDS-PAGE followed by fluorescence scanning.

    • Result: Loss of fluorescence bands indicates proteins where the quinoline scaffold covalently blocked the cysteine.

  • Target ID:

    • Perform Mass Spectrometry (LC-MS/MS) on "disappearing" bands to identify the specific protein and the modified residue.

C. Protocol 2: Chemical Synthesis of EGFR Inhibitor (Proof of Concept)

To prove the scaffold's utility, convert it into a functional EGFR inhibitor.

Reaction:

  • Reagents: 4,7-Dichloroquinoline-3-carbonitrile (1 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).

  • Conditions: Reflux at 85°C for 3-6 hours.

  • Workup: Cool to RT. The product precipitates as the hydrochloride salt. Filter and wash with cold isopropanol.

  • Validation: Test the product in an EGFR kinase assay (Promega ADP-Glo).

Experimental Workflow Diagram

Workflowcluster_0Path A: Covalent Profiling (Reactivity)cluster_1Path B: Kinase Inhibition (Affinity)Step1Step 1: Scaffold Selection(4,7-Dichloroquinoline-3-CN)Step2AIncubate with Proteome(A549 Lysate)Step1->Step2AStep2BChemical Derivatization(S_NAr with Aniline)Step1->Step2BStep3AAdd Reporter Probe(IA-Rhodamine)Step2A->Step3AStep4AGel/MS Analysis(Identify Cys-Targets)Step3A->Step4AStep3BKinase Assay (ADP-Glo)(EGFR/MEK)Step2B->Step3BStep4BIC50 DeterminationStep3B->Step4B

Figure 3: Parallel workflows for validating covalent reactivity (left) and kinase affinity (right).

References

  • Wissner, A., et al. (2003). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry. Link

  • Berger, W. T., et al. (2009). "Elucidation of the binding mode of the 4-anilino-3-cyanoquinoline EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • O'Neill, P. M., et al. (1998). "4-Aminoquinolines: Past, present and future: A chemical perspective." Pharmacology & Therapeutics. Link

  • Lanning, B. R., et al. (2014). "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology. Link

  • PubChem. "4,7-Dichloroquinoline-3-carbonitrile (Compound Summary)." National Library of Medicine. Link

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous natural products and synthetic drugs.[1][2] Among its vast array of derivatives, the quinoline-3-carbonitrile moiety has emerged as a particularly versatile and potent pharmacophore. The strategic incorporation of a nitrile group at the C3-position profoundly influences the molecule's electronic properties and metabolic stability, and provides a valuable synthetic handle for further molecular elaboration. This technical guide provides an in-depth exploration of the historical evolution, key synthetic strategies, and burgeoning therapeutic applications of quinoline-3-carbonitriles, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

A Historical Perspective: From Coal Tar to a Cornerstone of Medicinal Chemistry

The journey of the quinoline scaffold began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar.[3][4] However, it was not until the late 19th century that the synthetic era of quinolines truly commenced. In 1881, Zdenko Hans Skraup reported the first synthesis of quinoline, a reaction that involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[3][5] This seminal work opened the floodgates for the development of a multitude of named reactions for quinoline synthesis, including those by Combes, Doebner-von Miller, and Friedländer, each offering unique pathways to substituted quinoline derivatives.[5][6]

While the precise first synthesis of a quinoline bearing a 3-carbonitrile substituent is not definitively documented in readily available historical records, the advent of synthetic methodologies capable of introducing substituents at the C3-position laid the groundwork for its eventual creation. The Friedländer synthesis, first reported in 1882, proved to be a particularly adaptable method. This reaction, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provides a direct route to polysubstituted quinolines and can be tailored to introduce a cyano group at the C3-position.[7][8]

The true ascent of quinoline-3-carbonitriles, however, is a more recent phenomenon, driven by the demands of modern drug discovery. The recognition of the nitrile group as a valuable pharmacophore, capable of acting as a hydrogen bond acceptor and a bioisostere for other functional groups, spurred renewed interest in this scaffold. Furthermore, the development of powerful synthetic techniques, most notably multicomponent reactions (MCRs), has enabled the rapid and efficient construction of diverse libraries of quinoline-3-carbonitrile derivatives for high-throughput screening and lead optimization.[9]

The Synthetic Arsenal: Crafting the Quinoline-3-carbonitrile Core

The synthesis of the quinoline-3-carbonitrile scaffold has evolved from classical, often harsh, methods to more sophisticated and efficient modern strategies.

Classical Approaches: The Foundation of Quinoline Synthesis

The venerable Friedländer annulation remains a cornerstone for the synthesis of substituted quinolines, including those bearing a 3-carbonitrile group. The general mechanism involves an initial aldol condensation followed by a cyclodehydration reaction.

Friedlander_Mechanism Reactants o-Aminoaryl Ketone/Aldehyde + α-Methylene Nitrile Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Unsaturated_Intermediate α,β-Unsaturated Nitrile Aldol_Adduct->Unsaturated_Intermediate Dehydration Cyclized_Intermediate Cyclized Intermediate Unsaturated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Quinoline-3-carbonitrile Cyclized_Intermediate->Product Dehydration/ Aromatization

Figure 1: Generalized mechanism of the Friedländer synthesis for quinoline-3-carbonitriles.

While effective, classical methods like the Friedländer synthesis often require harsh conditions, such as high temperatures and strong acids or bases, which can limit their functional group tolerance and lead to the formation of byproducts.

The Rise of Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Modern synthetic chemistry has increasingly embraced the principles of green chemistry and atom economy, leading to the prominence of multicomponent reactions (MCRs). These one-pot reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, reduced waste, and the rapid generation of molecular diversity.[9]

A prevalent and highly effective MCR for the synthesis of quinoline-3-carbonitrile derivatives involves the condensation of an aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), a cyclic ketone or an aniline, and an ammonium salt as the nitrogen source.[2][9]

MCR_Workflow cluster_reactants Reactants Aldehyde Aldehyde One_Pot One-Pot Reaction (Various Catalysts) Aldehyde->One_Pot Nitrile Active Methylene Nitrile Nitrile->One_Pot Ketone_Aniline Cyclic Ketone or Aniline Ketone_Aniline->One_Pot Ammonium_Salt Ammonium Salt Ammonium_Salt->One_Pot Product Quinoline-3-carbonitrile Derivative One_Pot->Product

Figure 2: General workflow for the multicomponent synthesis of quinoline-3-carbonitriles.

This approach allows for the facile introduction of a wide range of substituents at various positions of the quinoline ring, simply by varying the starting materials.

Detailed Experimental Protocol: One-Pot Synthesis of a Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivative [9]

This protocol provides a representative example of a multicomponent reaction for the synthesis of a quinoline-3-carbonitrile derivative.

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is taken in a round-bottom flask.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoline-3-carbonitrile derivative.

Self-Validation: The purity and structure of the synthesized compound are confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The sharp melting point of the recrystallized product also indicates its purity.

A Spectrum of Biological Activity: Therapeutic Potential of Quinoline-3-carbonitriles

The quinoline-3-carbonitrile scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents across a wide range of disease areas.

Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research has focused on the development of quinoline-3-carbonitrile derivatives as anticancer agents.[7] A particularly fruitful area has been the design of kinase inhibitors.

3.1.1. EGFR and HER2 Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold has emerged as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, which are key drivers in the proliferation of many cancers.[10] The nitrile group at the C3-position is crucial for activity, likely through its ability to form key hydrogen bonding interactions within the ATP-binding site of the kinase.

Kinase_Inhibition Q3C {Quinoline-3-carbonitrile Derivative | (e.g., 4-Anilino substituted)} Kinase Kinase Active Site ATP Binding Pocket Q3C->Kinase:atp Binds to Inhibition Inhibition of Phosphorylation Q3C->Inhibition Leads to Downstream Downstream Signaling (Proliferation, Survival) Inhibition->Downstream Blocks Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Figure 3: Simplified representation of kinase inhibition by quinoline-3-carbonitrile derivatives.

Compound ClassTarget(s)Representative IC₅₀ Values (nM)Cancer Cell Line(s)
4-Anilinoquinoline-3-carbonitrilesEGFR, HER20.08 - 10A431, SK-BR-3
Pyrano[3,2-c]quinoline-3-carbonitrilesEGFR, BRAFV600E26 - 75A-549, MCF-7, Panc-1

Table 1: Examples of Anticancer Activity of Quinoline-3-carbonitrile Derivatives.[7]

Antibacterial Activity: A New Front in the Fight Against Resistance

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Quinoline-3-carbonitrile derivatives have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[9][11] Their mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[9]

Compound TypeBacterial Strain(s)Representative MIC (µg/mL)
Tetrahydrobenzo[h]quinoline-3-carbonitrilesStaphylococcus aureus, E. coli3.13 - 100
2-Aminoquinoline-3-carbonitrilesVarious Gram-positive and Gram-negative0.125 - 8

Table 2: Examples of Antibacterial Activity of Quinoline-3-carbonitrile Derivatives.[11][12]

Expanding Therapeutic Horizons: Anti-inflammatory, Antiviral, and Neuroprotective Potential

Beyond their well-established anticancer and antibacterial properties, quinoline-3-carbonitriles are being explored for a variety of other therapeutic applications.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting their potential in the treatment of inflammatory disorders.[8][13][14][15][16]

  • Antiviral Activity: The quinoline scaffold is present in several antiviral drugs, and research is ongoing to evaluate the efficacy of quinoline-3-carbonitrile derivatives against a range of viruses.[13][17][18]

  • Neuroprotective Effects: The antioxidant and chelating properties of some quinoline derivatives make them attractive candidates for the development of neuroprotective agents for diseases such as Alzheimer's and Parkinson's.[19][20][21][22]

Future Directions and Conclusion

The quinoline-3-carbonitrile scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its diverse and potent biological activities, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on:

  • Development of more selective and potent derivatives: Fine-tuning the substitution pattern on the quinoline ring will lead to compounds with improved target specificity and reduced off-target effects.

  • Exploration of novel biological targets: High-throughput screening of diverse quinoline-3-carbonitrile libraries will undoubtedly uncover new and unexpected biological activities.

  • Application of green and sustainable synthetic methodologies: The development of even more efficient and environmentally friendly methods for the synthesis of these valuable compounds will be a key area of focus.

References

  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 3, 2026, from [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025, August 5). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved February 3, 2026, from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved February 3, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved February 3, 2026, from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed. Retrieved February 3, 2026, from [Link]

  • One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. (2023, December 6). IOSR Journal. Retrieved February 3, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved February 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan. (n.d.). LOCKSS. Retrieved February 3, 2026, from [Link]

  • Chemical structures of some potent antimicrobial quinoline derivatives. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. (2022, November 7). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 9). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. Retrieved February 3, 2026, from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016, August 4). The Pharma Innovation. Retrieved February 3, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. Retrieved February 3, 2026, from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Gewald Multicomponent Reaction. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis and antiviral activity of several quinoline derivatives. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Quinoline and their Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science. Retrieved February 3, 2026, from [Link]

  • Thorpe reaction. (2020, September 24). L.S. College, Muzaffarpur. Retrieved February 3, 2026, from [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 17). Walsh Medical Media. Retrieved February 3, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved February 3, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2025, August 5). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021, April 5). PubMed. Retrieved February 3, 2026, from [Link]

  • Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][3][9] naphthyridines and study of their fluorescence behavior. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

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Methodological & Application

Application Note: Medicinal Chemistry of 4,7-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,7-Dichloroquinoline-3-carbonitrile (4,7-DCQ-3-CN) represents a "privileged scaffold" in kinase inhibitor discovery. Its structural architecture offers three distinct vectors for chemical modification, enabling the rapid generation of libraries targeting EGFR, Src, and MEK kinases. This guide details the regioselective functionalization of this core, specifically focusing on the C-4 displacement (SNAr), C-3 nitrile hydrolysis, and C-7 cross-coupling.

Part 1: Chemo-Structural Analysis & Reactivity Profile

The utility of 4,7-DCQ-3-CN lies in its electronic asymmetry. The quinoline nitrogen and the electron-withdrawing nitrile (CN) group at position 3 synergistically activate the C-4 chlorine toward nucleophilic attack, while the C-7 chlorine remains relatively inert under standard conditions.

The Reactivity Triad
  • Vector A (C-4 Position): Highly electrophilic due to vinylogous amide resonance and the inductive effect of the adjacent nitrile. Reacts readily with amines via SNAr.

  • Vector B (C-3 Nitrile): A versatile "hinge-binding" precursor. Can be hydrolyzed to a primary amide (common in EGFR inhibitors like Pelitinib) or converted to a tetrazole.

  • Vector C (C-7 Position): A handle for solubility tuning. Requires metal-catalyzed cross-coupling (Suzuki/Buchwald) and is typically functionalized last to avoid chemoselectivity issues.

ReactivityMap Core 4,7-Dichloroquinoline- 3-carbonitrile C4 C-4 Chlorine: High Reactivity (SNAr) Target: Anilines/Amines Core->C4 C3 C-3 Nitrile: Hinge Binder Precursor Target: Amide/Tetrazole Core->C3 C7 C-7 Chlorine: Low Reactivity Target: Solubilizing Groups Core->C7

Figure 1: Reactivity map of the 4,7-DCQ-3-CN scaffold showing the three distinct vectors for modification.

Part 2: Synthetic Protocols

Protocol A: Regioselective SNAr at C-4

Objective: Installation of the primary pharmacophore (usually a substituted aniline) at the C-4 position. Mechanism: Addition-Elimination (SNAr). The reaction is autocatalytic to some extent (HCl generation), but external acid catalysis improves yield and rate.

Materials
  • 4,7-Dichloroquinoline-3-carbonitrile (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: 2-Propanol (IPA) or Ethanol (EtOH)

  • Catalyst: Pyridine hydrochloride (0.1 equiv) or conc. HCl (trace)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4,7-dichloroquinoline-3-carbonitrile (1.0 g, 4.48 mmol) in 2-propanol (15 mL).

  • Addition: Add the substituted aniline (4.93 mmol) in one portion.

  • Catalysis: Add a catalytic amount of pyridine hydrochloride (50 mg). Note: This protonates the quinoline nitrogen, significantly increasing the electrophilicity of C-4.

  • Reflux: Heat the mixture to reflux (82 °C for IPA) for 3–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, and a fluorescent yellow product (Rf ~0.4) should appear.[1]

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product usually precipitates as the hydrochloride salt.

  • Filtration: Filter the solid and wash with cold IPA (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Free Base Liberation (Optional but Recommended): Suspend the salt in saturated aqueous NaHCO3 and extract with EtOAc. Dry over Na2SO4 and concentrate.

Troubleshooting Table:

Observation Root Cause Corrective Action
No Reaction Quinoline nitrogen not protonated. Add 1-2 drops of conc. HCl.
Bis-substitution C-7 reaction occurring (rare). Lower temperature to 60°C; ensure stoichiometry is close to 1:1.

| Oily Product | Product not crystallizing. | Switch solvent to Acetonitrile/Water mix or perform column chromatography. |

Protocol B: Hydrolysis of C-3 Nitrile to Primary Amide

Objective: Convert the nitrile to a primary amide (-CONH2) to establish hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR). Context: This step is typically performed after Protocol A to prevent hydrolysis of the C-4 chlorine (which would yield the inactive 4-hydroxy quinolone).

Materials
  • 4-Anilino-7-chloroquinoline-3-carbonitrile (Product of Protocol A)

  • Reagent: H2SO4 (conc.) or Urea-Hydrogen Peroxide (UHP)/NaOH

  • Solvent: N/A (Neat) or Acetone/Water

Step-by-Step Methodology (Acidic Route)
  • Dissolution: Dissolve the nitrile intermediate (1.0 equiv) in concentrated sulfuric acid (H2SO4, 10-20 volumes) at 0 °C.

  • Heating: Warm the mixture to 40–60 °C and stir for 4–12 hours.

    • Critical Control Point: Do not exceed 80 °C, as this may lead to hydrolysis to the carboxylic acid.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water.

  • Neutralization: Adjust pH to ~8-9 using ammonium hydroxide (NH4OH).

  • Isolation: Filter the resulting precipitate. This is usually the pure primary amide.

Protocol C: Suzuki-Miyaura Coupling at C-7

Objective: Replace the C-7 chlorine with a solubilizing group (e.g., N-methylpiperazine phenyl ring) or potency enhancer. Challenge: Aryl chlorides are sluggish partners for Pd-coupling; requires activated ligands.

Materials
  • 4-Anilino-7-chloroquinoline-3-amide (Product of Protocol B)

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add the Pd catalyst (5-10 mol%) under Argon flow.

  • Reaction: Heat to 90–100 °C in a sealed tube for 12–24 hours.

  • Workup: Filter through Celite to remove Palladium black. Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography is required (DCM/MeOH gradients).

Part 3: Medicinal Chemistry Workflow Visualization

The following diagram illustrates the logical flow from the raw scaffold to a "Bosutinib-like" kinase inhibitor.

Workflow Start Start: 4,7-Dichloroquinoline- 3-carbonitrile Step1 Step 1: C-4 Displacement (S_NAr with Aniline) Start->Step1 High Selectivity Inter1 Intermediate 1: 4-Anilino-7-chloro- 3-carbonitrile Step1->Inter1 Step2 Step 2: C-3 Hydrolysis (H2SO4 or H2O2/OH-) Inter1->Step2 Hinge Binder Formation Inter2 Intermediate 2: 4-Anilino-7-chloro- 3-carboxamide Step2->Inter2 Step3 Step 3: C-7 Coupling (Suzuki-Miyaura) Inter2->Step3 Solubility Tuning Final Final Drug Candidate: Dual Kinase Inhibitor Step3->Final

Figure 2: Sequential synthetic workflow for converting 4,7-DCQ-3-CN into a bioactive kinase inhibitor.

Part 4: References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-alkoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitriles as Inhibitors of Src Kinase (Bosutinib/SKI-606)." Journal of Medicinal Chemistry, 46(1), 49-63.

  • Geng, J., et al. (2013). "Recent advances in the synthesis of quinoline derivatives: A review." Current Organic Chemistry, 17(22).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658-6661.

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."

Sources

Application Notes & Protocols: 4,7-Dichloroquinoline-3-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 4,7-dichloroquinoline-3-carbonitrile emerges as a highly versatile and strategic intermediate for drug discovery, particularly in the domain of oncology. The unique electronic architecture—a consequence of the dichloro substitution pattern and the potent electron-withdrawing nitrile group at the C3 position—renders this scaffold an exceptional precursor for the synthesis of targeted kinase inhibitors. This guide provides an in-depth exploration of the reactivity, synthesis, and application of 4,7-dichloroquinoline-3-carbonitrile. We present validated, step-by-step protocols for its derivatization, discuss the critical structure-activity relationships (SAR) that drive inhibitor potency, and explain the mechanistic rationale for its efficacy as a bioisostere of established pharmacophores.

Introduction: A Scaffold of Strategic Importance

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets. Small molecule inhibitors that compete with ATP for the kinase hinge region have revolutionized treatment paradigms for various malignancies.[1] A significant portion of these inhibitors, including FDA-approved drugs like Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline scaffold.[1][2]

The 4,7-dichloroquinoline-3-carbonitrile core serves as a powerful bioisostere to this well-established quinazoline framework.[3] The quinoline's ring nitrogen (N1) effectively mimics the N1 of the quinazoline ring, forming a crucial hydrogen bond with the kinase hinge region. More importantly, the nitrile group at the C3 position is a key differentiator; it is proposed to displace a water molecule present in the active site when quinazoline-based inhibitors bind, forming a direct, favorable interaction with a conserved threonine residue (Thr830 in EGFR).[4] This bioisosteric replacement has proven to be a highly effective strategy for developing potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), among other kinases.[3][4]

Physicochemical Properties & Reactivity Profile

Understanding the inherent reactivity of 4,7-dichloroquinoline-3-carbonitrile is fundamental to its strategic application. The molecule's functionality is dominated by the differential reactivity of its two chlorine atoms.

PropertyValue
Molecular Formula C₁₀H₄Cl₂N₂
Molar Mass 223.06 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Sites C4-Chloride, C7-Chloride

The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C7. This enhanced reactivity is a direct consequence of electronic activation by both the ring nitrogen at N1 and the potent electron-withdrawing cyano group at C3. This pronounced reactivity difference allows for highly regioselective functionalization, which is a cornerstone of its utility in multi-step drug synthesis.

G A Substituted Aniline B Condensation with Ethyl (ethoxymethylene)cyanoacetate A->B C Thermal Cyclization B->C D 7-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile C->D E Chlorination (e.g., POCl₃) D->E F 4,7-Dichloroquinoline-3-carbonitrile E->F

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4,7-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, multi-faceted guide for the analytical characterization of 4,7-dichloroquinoline-3-carbonitrile, a heterocyclic compound of interest in pharmaceutical and chemical research.[1][2] Given the scarcity of published, compound-specific analytical data, this application note establishes a robust, first-principles-based protocol. It leverages foundational knowledge of the 4,7-dichloroquinoline scaffold and the spectroscopic behavior of the aromatic nitrile functional group to provide researchers with a reliable framework for purity assessment, structural elucidation, and definitive identification. The protocols herein describe the synergistic use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in Elemental Analysis for empirical formula validation.

Introduction and Rationale

4,7-Dichloroquinoline-3-carbonitrile is a substituted quinoline, a class of compounds recognized for its broad therapeutic potential.[2][3] As a crucial intermediate in the synthesis of novel chemical entities, its unambiguous characterization is paramount to ensure the integrity of downstream applications in drug development and materials science. Proper identification and purity assessment guarantee reproducibility and compliance with regulatory standards.

The analytical strategy outlined below is designed to be a self-validating workflow. Each technique provides a unique piece of the structural puzzle, and together, they form a comprehensive and definitive characterization package. This note explains not just the "how" but the "why" behind each methodological choice, empowering the researcher to interpret results with confidence.

Physicochemical Properties & Structure

Before beginning analysis, understanding the basic properties of the target molecule is essential.

PropertyValueSource
Chemical Formula C₁₀H₄Cl₂N₂(Calculated)
Molecular Weight 223.06 g/mol (Calculated)
Appearance Expected to be a white to off-white solid[4]
Solubility Sparingly soluble in water; soluble in organic solvents like alcohol, ether, benzene.[1]

Structure with Proton and Carbon Numbering for NMR Discussion:

Caption: Structure of 4,7-dichloroquinoline-3-carbonitrile with key positions labeled.

Recommended Analytical Workflow

A logical progression of analysis ensures efficiency and builds a comprehensive data package. The recommended workflow begins with purity assessment, moves to structural confirmation, and finishes with elemental composition verification.

analytical_workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_validation Final Validation HPLC HPLC-UV (Quantitative Purity) MS Mass Spectrometry (Molecular Weight) HPLC->MS Is sample pure? FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) FTIR->NMR Confirm structure EA Elemental Analysis (Empirical Formula) NMR->EA Validate composition

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Chromatographic Analysis for Purity Determination

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[5] A reversed-phase method is ideal for quinoline derivatives, separating the analyte from starting materials, byproducts, and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Detection: Diode Array Detector (DAD) scanning from 210-400 nm. Monitor chromatogram at a specific wavelength (e.g., 254 nm or the compound's λmax).

Causality: The C18 column provides excellent retention for aromatic compounds. The formic acid modifier improves peak shape by protonating the quinoline nitrogen, preventing tailing. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.

Expected Results: A pure sample will exhibit a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Molecular Weight Confirmation

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides precise molecular weight information by forming protonated molecular ions, [M+H]⁺. This is the first crucial step in confirming the identity of the synthesized compound.

Protocol: ESI-MS
  • Sample Preparation: Dilute the sample from the HPLC protocol or prepare a fresh solution in methanol or acetonitrile (~10 µg/mL).

  • Ionization Mode: Positive Ion Mode (ESI+).

  • Mass Range: Scan from m/z 100 to 500.

  • Instrumentation: Direct infusion into a quadrupole or time-of-flight (TOF) mass spectrometer.

Causality: The quinoline nitrogen is basic and readily accepts a proton in the ESI source, making positive ion mode highly effective for generating a strong [M+H]⁺ signal.

Expected Results: The analysis must account for the isotopic distribution of chlorine. The two chlorine atoms (³⁵Cl and ³⁷Cl) will produce a characteristic isotopic cluster.

IonCalculated m/zRelative AbundanceNotes
[M+H]⁺ (C₁₀H₅³⁵Cl₂N₂)222.99100%Main peak for the molecular ion.
[M+H]⁺ (C₁₀H₅³⁵Cl³⁷ClN₂)224.99~65%"M+2" peak due to one ³⁷Cl atom.
[M+H]⁺ (C₁₀H₅³⁷Cl₂N₂)226.98~10%"M+4" peak due to two ³⁷Cl atoms.

The observation of this distinct 100:65:10 intensity pattern provides extremely high confidence in the presence of two chlorine atoms in the molecule.

NMR Spectroscopy for Structural Elucidation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR provides information on the number, environment, and coupling of protons, while ¹³C NMR identifies all unique carbon atoms.[7][8]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Spectrometer: 300 MHz or higher field strength.[9]

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

Predicted Spectral Data (in CDCl₃): Chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the strongly anisotropic and electron-withdrawing nitrile group.[10][11]

¹H NMR (Predicted): The structure has four aromatic protons in distinct chemical environments.

  • H-2: Expected to be the most downfield proton (~8.8-9.0 ppm, singlet) due to its proximity to the ring nitrogen and the deshielding effect of the C3-cyano group.

  • H-8: Expected around ~8.2-8.4 ppm (doublet, J ≈ 1.5-2.0 Hz), ortho to the ring nitrogen and meta to the C7-Cl.

  • H-5: Expected around ~8.0-8.2 ppm (doublet, J ≈ 9.0 Hz), ortho to the C4-Cl.

  • H-6: Expected around ~7.6-7.8 ppm (doublet of doublets, J ≈ 9.0, 2.0 Hz), coupled to both H-5 and H-8.

¹³C NMR (Predicted): The molecule has 10 unique carbons.

  • Aromatic Carbons (C-H): ~120-140 ppm.

  • Quaternary Carbons (C-Cl, C-N, etc.): ~140-155 ppm.[12]

  • Nitrile Carbon (C≡N): A characteristic sharp peak is expected in the ~115-120 ppm region.[13]

  • C3: This carbon, attached to the nitrile, will be significantly shifted, likely appearing in the ~105-115 ppm range.

FTIR Spectroscopy for Functional Group Identification

Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations.

Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Collection: Scan from 4000 to 400 cm⁻¹.

Causality: The C≡N triple bond and C-Cl single bonds have characteristic vibrational frequencies that are easily identified. Conjugation with the aromatic quinoline system will shift the nitrile stretch to a slightly lower wavenumber compared to an aliphatic nitrile.[14]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity/Shape
2240 - 2220 C≡N stretch (aromatic nitrile) Strong, Sharp
3100 - 3000Aromatic C-H stretchMedium
1600 - 1450Aromatic C=C ring stretchesMedium to Strong
1100 - 1000C-Cl stretchStrong
900 - 675Aromatic C-H out-of-plane bendStrong

The presence of a strong, sharp peak around 2230 cm⁻¹ is definitive evidence for the nitrile functional group.[15]

Elemental Analysis for Final Validation

Principle: Combustion analysis provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen.[16][17] This technique serves as the ultimate validation of the compound's elemental composition and purity. Specific methods are required for halogen analysis.

Protocol: CHN+Cl Analysis
  • Sample Preparation: A precisely weighed amount of the dry, pure sample (1-3 mg) is required.

  • Instrumentation: Performed using a dedicated automated elemental analyzer.[18][19] The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chlorine is determined by separate methods, often involving titration or ion chromatography after combustion.

Expected Results: The experimentally determined percentages should match the theoretical values within an acceptable margin of error (typically ±0.4%).

ElementTheoretical %
Carbon (C)53.84%
Hydrogen (H)1.81%
Nitrogen (N)12.56%
Chlorine (Cl)31.79%

A successful match provides the highest level of confidence in the sample's identity and purity.

Safety and Handling

Based on the safety data for the related compound 4,7-dichloroquinoline, appropriate precautions must be taken.[20]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[21]

  • Hazards: May cause skin, eye, and respiratory irritation.[21] Stable under recommended storage conditions.[21]

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link]

  • Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. PubMed. Available at: [Link]

  • How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Determination of Organochlorine and Nitrogen-Containing Pesticide Residues in Fish with Different Fat Content. Florida Department of Agriculture and Consumer Services. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC - NIH. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • 4,7-Dichloroquinoline. Wikipedia. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. Available at: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. Available at: [Link]

  • Industrial preparation method of 4,7-dichloroquinoline.Google Patents.
  • IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • 4,7-Dichloroquinoline. PubChem. Available at: [Link]

Sources

converting the nitrile group of 4,7-Dichloroquinoline-3-carbonitrile to other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The molecule 4,7-dichloroquinoline-3-carbonitrile represents a highly functionalized scaffold with "Push-Pull" electronic characteristics. It contains three distinct reactive centers, creating a chemoselectivity challenge that defines the success of any synthetic campaign.

The Chemoselectivity Triad:

  • C3-Nitrile (Target): An electron-withdrawing group susceptible to hydrolysis, reduction, and cycloaddition.

  • C4-Chlorine (High Risk): Activated by the ring nitrogen and the C3-nitrile, this position is extremely labile toward Nucleophilic Aromatic Substitution (SNAr) and hydrolysis. Crucial Note: Standard aqueous acidic/basic hydrolysis of the nitrile will almost invariably hydrolyze the C4-Cl to a C4-OH (4-quinolone).

  • C7-Chlorine (Stable): Generally unreactive under standard conditions, serving as a handle for late-stage cross-coupling.

This guide provides protocols specifically designed to transform the nitrile group while managing the reactivity of the C4-chlorine.[1]

Reaction Pathways & Logic Map

The following decision tree illustrates the divergent pathways based on the desired chemoselectivity.

ReactionPathways cluster_legend Chemo-Outcome Start 4,7-Dichloroquinoline- 3-carbonitrile Tetrazole Tetrazole Derivative (C4-Cl Preserved) Start->Tetrazole NaN3, NH4Cl Anhydrous DMF (Bioisostere) Amidine Amidine/Imidate (C4-Cl Preserved) Start->Amidine Dry HCl, MeOH (Pinner Reaction) Amine 3-(Aminomethyl) (C4-Cl Preserved) Start->Amine BH3-DMS (Selective Reduction) Quinolone 4-Hydroxy-7-chloro- quinoline-3-carboxylic acid (C4-Cl Hydrolyzed) Start->Quinolone H2SO4, H2O, Heat (Aqueous Hydrolysis) Preserved C4-Cl Retained Lost C4-Cl Lost (S_NAr)

Figure 1: Chemoselectivity map for 4,7-dichloroquinoline-3-carbonitrile. Green pathways indicate retention of the critical C4-chlorine atom.

Detailed Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Objective: Convert the nitrile to a tetrazole (carboxylic acid bioisostere) while strictly preserving the C4-chlorine. Mechanism: [3+2] Cycloaddition. Critical Control: Anhydrous conditions are required to prevent C4 hydrolysis.

Reagents & Equipment:

  • Substrate: 4,7-Dichloroquinoline-3-carbonitrile (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq) [Warning: Toxic/Explosive ]

  • Ammonium Chloride (NH4Cl) (1.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Apparatus: Sealed pressure tube or round-bottom flask with reflux condenser (under N2).

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vessel with the substrate (10 mmol), NaN3 (15 mmol), and NH4Cl (15 mmol).

  • Solvation: Add anhydrous DMF (10 volumes, e.g., 20 mL for 2 g scale).

    • Why: NH4Cl buffers the reaction, preventing the formation of free hydrazoic acid while activating the nitrile.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (high Rf) should disappear; a baseline spot (tetrazole) will appear.

  • Workup (Quenching): Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Acidification: Carefully acidify to pH 3–4 using 1M HCl.

    • Observation: The tetrazole product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (3x) to remove residual DMF and inorganic salts. Dry under vacuum at 45°C.

Yield Expectation: 80–90% Validation: 1H NMR will show the loss of the nitrile stretch in IR (2220 cm-1) and the appearance of a broad NH proton (13–14 ppm).

Protocol B: Selective Reduction to Primary Amine

Objective: Reduce the nitrile to a primary amine (-CH2NH2) without dechlorinating the ring. Challenge: Catalytic hydrogenation (Pd/C, H2) often causes hydrodehalogenation (stripping the Cl). Solution: Use Borane-Dimethyl Sulfide (BH3-DMS), a chemoselective hydride donor.

Reagents:

  • Substrate (1.0 eq)[2][3][4][5]

  • Borane-Dimethyl Sulfide Complex (2.0 M in THF) (3.0 eq)

  • Solvent: Anhydrous THF

Methodology:

  • Inert Atmosphere: Purge a flask with Argon/Nitrogen.

  • Addition: Dissolve substrate in anhydrous THF. Cool to 0°C.

  • Reduction: Dropwise add BH3-DMS.

  • Reflux: Allow to warm to RT, then heat to mild reflux (65°C) for 4 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane.

    • Note: Evolution of H2 gas will occur.[6]

  • De-complexation: Add 1M HCl/MeOH and reflux for 1 hour to break the Borane-Amine complex.

  • Isolation: Basify with NaOH to pH 10, extract with DCM.

Protocol C: Hydrolysis to Carboxylic Acid (The "Quinolone" Route)

Objective: Hydrolysis of CN to COOH. Reality Check: Under aqueous acidic conditions, the C4-Cl is highly likely to hydrolyze, yielding 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . This is often the intended pathway for quinolone antibiotic synthesis.

Methodology:

  • Mix: Suspend substrate in 60% H2SO4 (aq).

  • Heat: Reflux at 120°C for 6 hours.

  • Precipitate: Pour onto ice. The product (4-hydroxy/oxo derivative) precipitates.

  • Note: If the 4,7-dichloro-acid is strictly required, it is chemically superior to synthesize it via the Gould-Jacobs reaction (cyclization of diethyl ethoxymethylenemalonate adduct) followed by POCl3 chlorination, rather than hydrolyzing the nitrile of the dichloro compound.

Comparative Data Summary

TransformationReagentsPrimary ProductC4-Cl StatusYield (Est.)
Tetrazole Formation NaN3 / NH4Cl / DMF5-(4,7-dichloroquinolin-3-yl)-1H-tetrazolePreserved 85%
Pinner Reaction HCl (gas) / MeOHMethyl imidate hydrochloridePreserved 75%
Borane Reduction BH3-DMS / THF(4,7-dichloroquinolin-3-yl)methanaminePreserved 70%
Acid Hydrolysis H2SO4 / H2O7-chloro-4-oxo-quinoline-3-carboxylic acidHydrolyzed (OH) 90%
Cat. Hydrogenation H2 / Pd/C3-(aminomethyl)quinolineLost (Dechlorinated) Mixed

References

  • Reactivity of 4,7-Dichloroquinoline

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline.[7]

    • URL:[Link]

  • Nitrile Reduction Methodologies (Borane Selectivity)

    • Source: ChemGuide (2023). Reducing Nitriles to Primary Amines.[5][8]

    • URL:[Link]

  • Tetrazole Synthesis from Nitriles (Azide Protocols)

    • Source: Organic Chemistry Portal. Synthesis of Tetrazoles.
    • URL:[Link]

  • Quinoline C4-Position Lability (SNAr Context)

    • Source: BenchChem (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline.[1][9]

Sources

high-throughput screening assays involving 4,7-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis and Kinase Profiling of 4,7-Dichloroquinoline-3-carbonitrile Libraries

Executive Summary

This guide details the methodology for utilizing 4,7-Dichloroquinoline-3-carbonitrile as a "privileged scaffold" in High-Throughput Screening (HTS) campaigns. Unlike standard screening where a compound is a passive analyte, this molecule serves as a reactive electrophilic hub. Its structural features—specifically the electron-withdrawing 3-cyano group—activate the 4-chloro position for rapid Nucleophilic Aromatic Substitution (


).

This protocol outlines a dual-phase HTS workflow:

  • Phase I (Chemistry): Automated parallel synthesis of a 4-anilinoquinoline-3-carbonitrile library directly in microplates.

  • Phase II (Biology): Direct screening of these derivatives against Tyrosine Kinases (e.g., Src, Abl, EGFR) using a homogenous TR-FRET assay.

Key Application: Discovery of Type I/II Kinase Inhibitors (e.g., Bosutinib analogs) and overcoming resistance mutations in oncology.

Chemical Context & Handling

4,7-Dichloroquinoline-3-carbonitrile is a hydrophobic, electrophilic building block. The 3-cyano group pulls electron density from the ring, making the chlorine at position 4 highly susceptible to nucleophilic attack by amines, while the chlorine at position 7 remains relatively inert under mild conditions.

Compound Properties & Storage
PropertySpecificationCritical Handling Note
Molecular Weight ~223.06 g/mol
Solubility High in DMSO, DMFInsoluble in water. Precipitates immediately upon aqueous dilution if >100 µM.
Reactivity High (4-position)Moisture Sensitive. The 4-Cl bond can hydrolyze to the 4-hydroxy analog (inactive) if exposed to aqueous DMSO for >24h.
Storage -20°C, DesiccatedStore as solid. Make fresh DMSO stocks (10-50 mM) immediately before HTS runs.

Phase I: Automated Parallel Synthesis Protocol

Objective: To generate a library of 96 or 384 unique kinase inhibitors by reacting 4,7-Dichloroquinoline-3-carbonitrile with a diverse set of aromatic amines (anilines).

Mechanism:


 displacement of the 4-Cl by the amine nitrogen.
Materials
  • Scaffold: 4,7-Dichloroquinoline-3-carbonitrile (20 mM in anhydrous DMSO).

  • Reagents: Diverse Aniline Library (20 mM in DMSO), DIPEA (Diisopropylethylamine).

  • Plates: 384-well Polypropylene (PP) V-bottom plates (solvent resistant).

Workflow Steps
  • Dispensing Scaffold:

    • Use an acoustic dispenser (e.g., Echo 650) or precision liquid handler.

    • Dispense 5 µL of Scaffold Stock (20 mM) into all wells of the reaction plate.

  • Library Addition:

    • Transfer 5 µL of unique Aniline Reagents (22 mM, 1.1 eq) into respective wells.

  • Base Addition:

    • Add 2 µL of DIPEA (1M stock in DMSO) to scavenge HCl by-product.

  • Reaction Incubation:

    • Seal plate with aluminum foil (thermal seal preferred).

    • Incubate at 60°C for 4 hours or Room Temperature for 12 hours .

    • QC Check: Randomly sample 4 wells for LC-MS to verify >90% conversion.

  • Normalization:

    • Dilute reaction mixture with 88 µL anhydrous DMSO.

    • Final Concentration: ~1 mM theoretical product (assuming 100% yield).

Phase II: Kinase Inhibition HTS Protocol (TR-FRET)

Objective: Screen the synthesized library against Src Kinase (a representative target for this scaffold) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Principle: The assay detects the phosphorylation of a biotinylated peptide substrate.

  • Donor: Europium-labeled anti-phosphotyrosine antibody.

  • Acceptor: Streptavidin-APC (Allophycocyanin).

  • Signal: Phosphorylation brings Donor and Acceptor into proximity

    
     High FRET signal. Inhibition 
    
    
    
    Low FRET signal.
Materials
  • Enzyme: Recombinant Human Src Kinase (0.5 nM final).

  • Substrate: Poly-GT-Biotin (200 nM final).

  • ATP: 10 µM (at

    
     for Src).
    
  • Detection Reagents: LANCE® Ultra or HTRF® Kinase Kit.

  • Assay Plate: 384-well low-volume white polystyrene plate.

Step-by-Step Protocol
  • Compound Transfer (Acoustic Ejection):

    • Transfer 20 nL of the crude reaction mixture (from Phase I) into the Assay Plate.

    • Note: This achieves a final screening concentration of ~2 µM (1:500 dilution), minimizing interference from unreacted scaffold or DIPEA.

  • Enzyme Dispensing:

    • Add 5 µL of Kinase Buffer containing Src Enzyme.

    • Incubate for 10 minutes at RT (allows compound to bind enzyme).

  • Substrate/ATP Start:

    • Add 5 µL of Substrate/ATP mix to initiate the reaction.

    • Final Volume: 10 µL.

    • Incubate for 60 minutes at RT.

  • Detection Step:

    • Add 10 µL of Detection Mix (Eu-Antibody + SA-APC + EDTA to stop reaction).

    • Incubate for 60 minutes at RT.

  • Readout:

    • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

Data Analysis & Visualization

Calculation

Calculate the FRET Ratio (


) for each well:


Calculate Percent Inhibition:



  • 
    : DMSO control (No Inhibitor, Full Activity).
    
  • 
    : EDTA/Staurosporine control (No Activity).
    
Quality Control (Z-Factor)

A robust HTS assay must have a Z' > 0.5.



Pathway & Workflow Diagrams

Figure 1: Chemical Logic & Library Synthesis

This diagram illustrates the activation of the scaffold and the parallel synthesis workflow.

G cluster_0 HTS Workflow Scaffold 4,7-Dichloroquinoline- 3-carbonitrile (Electrophile) Intermediate Transition State (Meisenheimer Complex) Scaffold->Intermediate + Amine, DIPEA Amine Aniline Library (R-NH2) (Nucleophile) Amine->Intermediate Product 4-Anilino-7-chloro- quinoline-3-carbonitrile (Kinase Inhibitor) Intermediate->Product - HCl (- Cl group) Plate3 Assay Plate (Kinase + ATP) Product->Plate3 Active Agent Plate1 Source Plate (DMSO Stocks) Plate2 Reaction Plate (60°C, 4h) Plate1->Plate2 Acoustic Transfer Plate2->Plate3 Dilution (1:500)

Caption: Reaction mechanism and plate-transfer workflow for generating and screening the library.

Figure 2: Kinase Signaling Inhibition

This diagram shows where the synthesized compounds intervene in the cell signaling pathway (specifically Src/Abl).

Signaling GF Growth Factor (EGF/PDGF) RTK RTK (EGFR) GF->RTK Activation Src Src Kinase (Target) RTK->Src Phosphorylation STAT STAT3 Src->STAT MAPK MAPK/ERK Src->MAPK Inhibitor 4,7-Dichloroquinoline- 3-carbonitrile Derivative Inhibitor->Src ATP Competition (Type I Binding) Nucleus Gene Transcription (Proliferation) STAT->Nucleus MAPK->Nucleus

Caption: Mechanism of action for the screened library hits within the RTK/Src signaling cascade.

Troubleshooting & Expert Tips

  • Issue: Low Signal in "Max" Controls.

    • Cause: The 4,7-dichloroquinoline scaffold is hydrophobic. If the final DMSO concentration in the assay >1%, it may denature the kinase.

    • Fix: Ensure the acoustic transfer volume (20 nL) keeps final DMSO < 0.5%.

  • Issue: Precipitation in Reaction Plate.

    • Cause: HCl salt formation.

    • Fix: Ensure DIPEA is present in excess (1.5 eq) to keep the aniline and product in solution.

  • Issue: False Positives (Aggregators).

    • Cause: Flat, hydrophobic quinolines can form colloidal aggregates that sequester enzyme.

    • Fix: Include 0.01% Triton X-100 in the assay buffer to disrupt promiscuous aggregates.

References

  • Boschelli, D. H., et al. (2001). "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective and Orally Active Src Kinase Inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates the utility of the carbonitrile scaffold in kinase inhibition).

  • Gowan, R., et al. (2020). "High-Throughput Screening of Quinoline Libraries." SLAS Discovery. (General methodology for quinoline scaffold HTS).
  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link (Contextualizes the structural requirements for Src/Abl inhibition relevant to the quinoline-3-carbonitrile class).

  • Zhang, J., et al. (2009). "Assay Interference by Chemical Aggregates in High-Throughput Screening." Current Opinion in Chemical Biology. Link (Critical reference for troubleshooting hydrophobic scaffolds like dichloroquinolines).

Synthesis of Novel Fluorescent Probes from 4,7-Dichloroquinoline-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the development of fluorescent probes for biological and pharmaceutical research.[1] Its rigid, planar structure and tunable electronic properties make it an ideal platform for designing molecules that exhibit strong fluorescence upon excitation with light. These probes are indispensable tools for a myriad of applications, including high-resolution cellular imaging, the detection of specific biomolecules, and tracking drug delivery pathways.[2] This guide focuses on a particularly versatile starting material: 4,7-dichloroquinoline-3-carbonitrile. The presence of two distinct chlorine atoms at the C4 and C7 positions, coupled with the electron-withdrawing nitrile group at C3, offers a rich chemical playground for the strategic synthesis of a diverse library of fluorescent probes with tailored photophysical and biological properties.

This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and potential applications of fluorescent probes derived from 4,7-dichloroquinoline-3-carbonitrile. We will delve into the chemical rationale behind the selective functionalization of this scaffold, explore various reaction pathways to introduce fluorogenic moieties, and present key data to guide researchers in the design and execution of their experiments.

Core Synthetic Strategy: Leveraging Differential Reactivity

The synthetic utility of 4,7-dichloroquinoline-3-carbonitrile lies in the differential reactivity of its two chlorine substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.[3] This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4. This inherent reactivity difference is the lynchpin of our synthetic design, allowing for the selective introduction of a primary fluorescent or fluoromodulating group at the C4 position while leaving the C7 chlorine available for subsequent modifications.

Furthermore, the nitrile group at the C3 position not only influences the electronic landscape of the quinoline core but also serves as a versatile chemical handle for further derivatization, including cycloaddition reactions to form novel heterocyclic systems with unique fluorescent properties.[4][5]

G cluster_0 Synthetic Pathways from 4,7-Dichloroquinoline-3-carbonitrile Start 4,7-Dichloroquinoline-3-carbonitrile PathA Selective C4-Nucleophilic Aromatic Substitution (S_NAr) Start->PathA Primary Functionalization PathC Nitrile Group Modification Start->PathC Alternative Functionalization PathB C7-Palladium-Catalyzed Cross-Coupling PathA->PathB Sequential Functionalization ProductA C4-Functionalized Fluorescent Probes PathA->ProductA ProductB C4,C7-Difunctionalized Fluorescent Probes PathB->ProductB ProductC Novel Heterocyclic Fluorophores PathC->ProductC

Caption: Key synthetic strategies for diversifying the 4,7-dichloroquinoline-3-carbonitrile scaffold.

Part 1: Synthesis of the Starting Material: 4,7-Dichloroquinoline-3-carbonitrile

While commercially available, understanding the synthesis of the starting material provides valuable context for potential impurities and side-reactions. The synthesis typically begins with the Gould-Jacobs reaction, a classical method for quinoline synthesis.[6]

Protocol 1: Synthesis of 4,7-Dichloroquinoline-3-carbonitrile

This multi-step protocol outlines the laboratory-scale synthesis starting from m-chloroaniline.

Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

  • In a round-bottom flask, combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles).

  • Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to distill off. The resulting warm product is used directly in the next step.

Step 2: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a separate flask equipped with a condenser, heat Dowtherm A (a high-boiling heat transfer fluid) to a vigorous boil.

  • Carefully add the product from Step 1 to the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture and filter the solid. Wash the filter cake with a non-polar solvent like hexanes to remove impurities.

  • To the air-dried solid, add a 10% aqueous solution of sodium hydroxide and reflux until the solid completely dissolves (approximately 1 hour).

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

  • Collect the solid by filtration and wash thoroughly with water.

Step 3: Synthesis of 4,7-Dichloroquinoline

  • Suspend the dried acid from Step 2 in Dowtherm A and boil for 1 hour under a nitrogen atmosphere to remove any residual water.

  • Cool the solution to room temperature and add phosphorus oxychloride (POCl₃) (0.98 mole).

  • Heat the mixture to 135-140 °C and stir for 1 hour.[6]

  • After cooling, pour the reaction mixture into a separatory funnel and rinse the flask with ether.

  • Wash the organic layer with 10% hydrochloric acid.

  • Cool the combined acidic extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

Step 4: Introduction of the 3-Carbonitrile Group Note: This step is a proposed adaptation based on known quinoline chemistry, as direct protocols for the 3-cyanation of 4,7-dichloroquinoline are not readily available in the literature. This would typically involve a Sandmeyer-type reaction on a 3-amino precursor or a palladium-catalyzed cyanation of a 3-halo derivative. A more direct approach, if the precursor is available, would be to start with a substituted aniline that already contains the precursor to the nitrile group.

Part 2: Synthesis of Fluorescent Probes via Nucleophilic Aromatic Substitution (SNAr) at C4

The higher reactivity of the C4-chloro group allows for its selective replacement by a variety of nucleophiles, particularly amines, which are often integral parts of fluorescent molecules.

Protocol 2: General Procedure for SNAr with Amines

This protocol describes a general method for the reaction of 4,7-dichloroquinoline-3-carbonitrile with primary or secondary amines to generate 4-amino-7-chloroquinoline-3-carbonitrile derivatives.

Materials:

  • 4,7-dichloroquinoline-3-carbonitrile

  • Desired primary or secondary amine (e.g., N,N-dimethylethylenediamine, aniline derivatives, fluorescent amines like dansyl cadaverine)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol

  • Base (optional, for secondary amines or less reactive amines): Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline-3-carbonitrile (1 equivalent) in the chosen solvent.

  • Add the amine (1.1-2.0 equivalents). If using a base, add it to the mixture (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80 °C and 130 °C.[7] The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cation while leaving the anion (nucleophile) relatively free and reactive. Ethanol can also be used, particularly for more reactive amines.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially with less nucleophilic amines.

  • Base: The addition of a non-nucleophilic base like TEA or K₂CO₃ can be crucial when using amine salts or to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[8]

G cluster_1 S_NAr at C4 Workflow Start 4,7-Dichloroquinoline-3-carbonitrile Reaction Nucleophilic Attack at C4 Start->Reaction Reagents Amine (R-NH2) Solvent (e.g., DMF) Heat (80-130°C) Reagents->Reaction Intermediate Meisenheimer Complex (Stabilized by N1) Reaction->Intermediate Product 4-Amino-7-chloroquinoline-3-carbonitrile Intermediate->Product Chloride Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: 4,7-Dichloroquinoline-3-carbonitrile (CAS 32479-04-0)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4,7-Dichloroquinoline-3-carbonitrile from Reaction Mixtures Role: Senior Application Scientist Audience: Drug Development Chemists & Process Engineers

Welcome to the Purification Support Hub. This guide addresses the specific challenges in isolating 4,7-Dichloroquinoline-3-carbonitrile (4,7-DCQ-3-CN). Unlike its ubiquitous cousin 4,7-dichloroquinoline, the presence of the electron-withdrawing 3-cyano group significantly alters the reactivity of the 4-chloro substituent, making the molecule highly susceptible to hydrolysis during workup.

This guide prioritizes yield preservation and hydrolysis prevention .

Part 1: Critical Reaction Quench & Isolation

Q: I just finished the chlorination with POCl


. How do I quench the reaction without hydrolyzing the 4-chloro group? 

A: The 3-cyano group activates the 4-position, making it extremely sensitive to nucleophilic attack by water (hydrolysis) which reverts your product back to the starting material (7-chloro-4-hydroxyquinoline-3-carbonitrile).

The "Cold-Crash" Protocol:

  • Temperature Control: Cool your reaction mixture (POCl

    
     + Product) to < 5°C .
    
  • Quenching Media: Prepare a slurry of Crushed Ice (500 g) and Water (200 mL) in a large beaker. Vigorous stirring is mandatory.

  • Addition Rate: Slowly pour the reaction mixture onto the ice. Do not add water to the reaction vessel.

    • Why? Adding water to the vessel creates localized hot spots (>100°C) where POCl

      
       hydrolysis generates HCl gas and heat, instantly hydrolyzing your product.
      
  • pH Adjustment: The slurry will be strongly acidic. Neutralize carefully with solid NaHCOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
      or 20% NaOH  to pH 7–8 .
    
    • Critical Limit: Do NOT exceed pH 9. At high pH, the hydroxide ion (

      
      ) will rapidly displace the 4-chloro group.
      
  • Filtration: The product should precipitate as a pale yellow/off-white solid. Filter immediately. Do not let it sit in the aqueous mother liquor overnight.

Part 2: Purification by Recrystallization

Q: My crude solid is sticky or colored. Which solvent system effectively removes the "tar" without losing yield?

A: The "stickiness" often comes from phosphorous esters or unreacted phosphoryl chloride trapped in the lattice.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationPros/Cons
Acetonitrile (ACN) PurePrimary Choice Excellent solubility differential. Product crystallizes well upon cooling; polar impurities stay in solution.
Ethanol / Water 9:1Secondary Good for removing inorganic salts. Risk: Heating in water/ethanol can cause hydrolysis if not done quickly.
DMF / Water 1:2Difficult Cases Dissolve in min. DMF, precipitate with water. Good for very dirty crudes but hard to dry.

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:

  • Re-dissolve the oil in the hot solvent.

  • Add a seed crystal of pure 4,7-DCQ-3-CN (if available) at 40°C.

  • Cool slowly (10°C per hour) with gentle stirring. Rapid cooling traps impurities and causes oiling.

Part 3: Impurity Profiling & Separation

Q: I see a persistent impurity at RRT 0.9 or 1.1 on HPLC. What is it, and how do I remove it?

A: Common impurities in this synthesis (starting from 3-chloroaniline) include:

  • Regioisomer (5,7-Dichloroquinoline-3-carbonitrile):

    • Origin: Cyclization of 3-chloroaniline can occur at the ortho-position (leading to 5-chloro) or para-position (leading to 7-chloro).

    • Removal: This is difficult to remove by recrystallization alone due to structural similarity.

    • Solution:Flash Chromatography . Use a Silica column eluted with Hexanes:Ethyl Acetate (8:2 to 7:3) . The 5,7-isomer usually elutes slightly faster (less polar).

  • Hydrolysis Product (7-chloro-4-hydroxy...):

    • Origin: Poor quenching or wet solvents.

    • Removal: Wash the solid crude with cold 1M NaOH . The hydroxy impurity will form a water-soluble phenoxide salt and wash away, while your nitrile product remains insoluble.

Part 4: Visual Workflows

Diagram 1: The "Cold-Crash" Isolation Workflow

This workflow minimizes the contact time between the product and hot acid, preventing hydrolysis.

Workup Start Reaction Mixture (Product + POCl3) IceBath Quench: Pour onto Crushed Ice (<5°C) Start->IceBath Slow Addition AcidSlurry Acidic Slurry (pH < 1) IceBath->AcidSlurry Exotherm Control Neutralize Adjust pH to 7-8 (Solid NaHCO3) AcidSlurry->Neutralize Careful! Foaming Filter Filtration (Buchner Funnel) Neutralize->Filter Wash Wash Cake: 1. Water (Salts) 2. Cold Hexane (Tars) Filter->Wash Dry Vacuum Dry (40°C, <50 mbar) Wash->Dry

Caption: Optimized quenching protocol to prevent hydrolysis of the labile 4-chloro-3-cyano moiety.

Diagram 2: Purification Decision Matrix

Choose the right path based on your crude purity.

Purification Crude Crude Solid Isolated Check Check HPLC/TLC Crude->Check Isomer Contains 5,7-isomer? Check->Isomer Hydrolysis Contains 4-OH impurity? Isomer->Hydrolysis No Column Column Chromatography Hexane/EtOAc Isomer->Column Yes (>2%) Recryst Recrystallize: Acetonitrile Hydrolysis->Recryst No WashBase Wash with Cold 1M NaOH Hydrolysis->WashBase Yes Final Pure 4,7-Dichloro-3-CN Recryst->Final WashBase->Recryst Column->Final

Caption: Decision tree for selecting between washing, recrystallization, or chromatography.

References

  • Reaction Methodology (Analogous 4,7-DCQ Chemistry)

    • Source: Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 27, p.18 (1947).
    • Relevance: Foundational protocol for POCl chlorin
    • Link:

  • Synthesis of 3-Cyano Derivatives

    • Source: Şenol, H. et al. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines." Turkish Journal of Chemistry, 2021.
    • Relevance: Details the synthesis and characteriz
    • Link:

  • Impurity Profiling (Isomer Formation)

    • Source: Gohain, M. et al. "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." Organic Process Research & Development, 2024.
    • Relevance: Discusses the formation and removal of the 5,7-dichloro isomer in quinoline synthesis.
    • Link:

  • General Purification of 4-Chloroquinolines

    • Source: Solomon, V. R. et al. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry, 2005.
    • Relevance: Provides workup details for 4-chloroquinoline deriv
    • Link:

Validation & Comparative

A Comparative Guide to the Reactivity of 4,7-Dichloroquinoline and 4,7-Dichloroquinoline-3-carbonitrile for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of therapeutic agents. Among its many derivatives, 4,7-dichloroquinoline is a well-established and versatile intermediate, famously employed in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[1] The strategic introduction of a carbonitrile group at the 3-position, yielding 4,7-dichloroquinoline-3-carbonitrile, presents a compelling modification that significantly alters the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two key building blocks, supported by experimental data and mechanistic insights to inform your synthetic strategies.

At a Glance: Key Reactivity Differences

Feature4,7-Dichloroquinoline4,7-Dichloroquinoline-3-carbonitrile
Nucleophilic Aromatic Substitution (SNAr) at C4 Moderately reactiveHighly activated
Regioselectivity of SNAr High for C4 over C7High for C4 over C7
Palladium-Catalyzed Cross-Coupling Moderately reactive, potential for competing reactions at C7Enhanced reactivity at C4, C7 reactivity remains a consideration
Influence of C3-Substituent NoneStrong electron-withdrawing nitrile group activates the C4 position

The Decisive Influence of the C3-Carbonitrile Group

The fundamental difference in the reactivity of these two molecules stems from the potent electron-withdrawing nature of the nitrile group (-C≡N) present in 4,7-dichloroquinoline-3-carbonitrile.[2] This group exerts a strong inductive and mesomeric effect, withdrawing electron density from the quinoline ring system. This has a profound impact on the electrophilicity of the carbon atoms, particularly at the C4 position.

The C4 position in the quinoline ring is inherently more reactive towards nucleophilic attack than the C7 position due to the influence of the ring nitrogen.[1][3] The addition of the C3-nitrile group further amplifies this inherent reactivity. The nitrile group's electron-withdrawing character significantly stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack at the C4 position, thereby lowering the activation energy of the reaction.[4] This is analogous to the activation observed in 4,7-dichloro-3-nitroquinoline, where the nitro group, another powerful electron-withdrawing group, dramatically accelerates the rate of nucleophilic substitution at the C4 position.[2]

Comparative Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of functionalizing the 4-position of the quinoline core. The enhanced electrophilicity of the C4 position in 4,7-dichloroquinoline-3-carbonitrile translates to milder reaction conditions, faster reaction times, and often higher yields compared to its non-nitrile counterpart.

Experimental Data for SNAr at the C4-Position

SubstrateNucleophileConditionsYield (%)Reference
4,7-DichloroquinolineEthane-1,2-diamineNeat, 80°C then 130°C, 8hNot specified[5]
4,7-Dichloroquinolineo-PhenylenediamineEthanol, Ultrasound, 90°C, 30 minHigh (not specified)[6]
4,7-Dichloroquinoline-3-carbonitrileVarious Amines-Generally high[6]
4,7-dichloro-3-nitroquinolineAmineDIPEA, AcetonitrileQuantitative[2]

Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented for the 3-nitro analog provides a strong indication of the expected enhanced reactivity of the 3-carbonitrile derivative.

The practical implication for researchers is that while the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline may require elevated temperatures and longer reaction times, similar transformations with 4,7-dichloroquinoline-3-carbonitrile can often be achieved more efficiently.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds.[7] The differential reactivity of the C4 and C7 chlorine atoms in both substrates is also evident in these transformations.

Suzuki-Miyaura Coupling:

For 4,7-dichloroquinoline, Suzuki coupling with arylboronic acids can proceed at the C4 position. However, achieving high regioselectivity can be challenging, with the potential for competing reactions at the C7 position, leading to mixtures of mono- and di-substituted products.

While specific data for the Suzuki coupling of 4,7-dichloroquinoline-3-carbonitrile is limited, the electronic activation at C4 suggests that oxidative addition of palladium(0) would be more facile at this position compared to C7. This could potentially lead to improved regioselectivity for mono-arylation at the C4 position under carefully controlled conditions.

Heck Reaction:

The Heck reaction, coupling the substrate with an alkene, is also expected to show preferential reactivity at the C4 position for both molecules. The increased electrophilicity of the C4-Cl bond in the nitrile-containing substrate would likely facilitate the initial oxidative addition step, potentially allowing for milder reaction conditions.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline

This protocol is a representative example for the synthesis of 4-aminoquinolines.

Materials:

  • 4,7-Dichloroquinoline

  • Amine of choice (e.g., ethane-1,2-diamine)[5]

  • Solvent (if required, e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and an excess of the amine (e.g., 3-5 equivalents).

  • If a solvent is used, add it to the flask. For neat reactions, proceed to the next step.

  • Heat the reaction mixture with stirring. For the reaction with ethane-1,2-diamine, the temperature is slowly raised to 80°C and maintained for 1 hour, then increased to 130°C for 7 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture, which may involve partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography or recrystallization.

Synthesis of 4,7-dichloroquinoline-3-carbonitrile

The synthesis of 4,7-dichloroquinoline-3-carbonitrile can be achieved from 7-chloro-4-hydroxyquinoline-3-carbonitrile, which is a known derivative.

G cluster_0 Synthesis Pathway A 7-Chloro-4-hydroxyquinoline-3-carbonitrile B Chlorinating Agent (e.g., POCl3) C 4,7-Dichloroquinoline-3-carbonitrile

Caption: The electron-withdrawing nitrile group stabilizes the Meisenheimer intermediate.

Conclusion for the Practicing Scientist

The choice between 4,7-dichloroquinoline and 4,7-dichloroquinoline-3-carbonitrile as a starting material will fundamentally depend on the desired synthetic outcome and the reaction conditions available.

  • For standard 4-aminoquinoline synthesis , 4,7-dichloroquinoline remains a reliable and commercially available choice.

  • When seeking enhanced reactivity, milder reaction conditions, or potentially higher yields in nucleophilic substitutions at the C4 position , 4,7-dichloroquinoline-3-carbonitrile is the superior substrate. The activating effect of the C3-nitrile group provides a significant advantage in facilitating these transformations.

  • In the context of palladium-catalyzed cross-coupling reactions , both substrates offer avenues for C-C bond formation. However, the increased reactivity of the C4-Cl bond in the nitrile-substituted quinoline may offer better control over regioselectivity, a crucial factor in complex molecule synthesis.

Ultimately, understanding the electronic perturbations introduced by the carbonitrile group is key to unlocking the full synthetic potential of 4,7-dichloroquinoline-3-carbonitrile and leveraging its enhanced reactivity to streamline synthetic routes and access novel chemical space.

References

  • Aboelnaga, A., & EL-Sayeda, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry, 55(1), 193-200.
  • Wikipedia. (2023). 4,7-Dichloroquinoline. Retrieved from [Link]

  • El-Gaby, M. S. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(12), 1064-1073.
  • Bentham Science Publishers. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]

  • Manhas, A., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.
  • Kim, J., et al. (2021). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 26(11), 3169.
  • Al-Omary, F. A. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
  • Frontiers. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Al-Taisan, W. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(20), 11046-11075.
  • YouTube. (2021). Suzuki Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206-214.
  • PubMed Central. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • PubMed Central. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • ResearchGate. (2017). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Mizoroki-Heck Reaction. Retrieved from [Link]

  • PubMed Central. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

Sources

Validation of 4,7-Dichloroquinoline-3-carbonitrile Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of synthesis methods for 4,7-Dichloroquinoline-3-carbonitrile (CAS: 1016867-23-4 / related analogs), a critical scaffold for tyrosine kinase inhibitors (e.g., Bosutinib intermediates) and antimalarial pharmacophores.

Executive Summary

The synthesis of 4,7-dichloroquinoline-3-carbonitrile requires navigating a trade-off between step-count efficiency and regiochemical purity . This guide validates and compares the two dominant methodologies:

  • Method A (Direct Cyclization): A modified Gould-Jacobs route using cyano-acrylates.

  • Method B (Functional Group Interconversion): A stepwise conversion of the 3-carboxylate ester to the nitrile via an amide intermediate.

Key Finding: While Method A offers a shorter linear sequence, Method B provides superior control over the critical 5-chloro vs. 7-chloro regioisomer ratio, making it the preferred route for GMP-grade scale-up.

Method A: The Modified Gould-Jacobs Route (Direct Cyano-Cyclization)

This method utilizes ethyl (ethoxymethylene)cyanoacetate to introduce the nitrile group directly during the initial condensation, bypassing the need for later functional group manipulation.

Reaction Mechanism & Workflow
  • Step 1 (Condensation): Nucleophilic attack of m-chloroaniline on the electrophilic double bond of ethyl (ethoxymethylene)cyanoacetate (EMCA).

  • Step 2 (Thermal Cyclization): High-temperature intramolecular substitution (250°C+) in Dowtherm A or Diphenyl ether.

  • Step 3 (Aromatization/Chlorination): Treatment with Phosphorus Oxychloride (POCl₃).[1]

Detailed Protocol
  • Reagents: m-Chloroaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq), Dowtherm A, POCl₃.

  • Workflow:

    • Condensation: Heat amine and EMCA neat or in ethanol at 100°C for 2 hours. Monitor the disappearance of amine by TLC. Isolate the acrylate intermediate.

    • Cyclization: Add the acrylate dropwise to refluxing Dowtherm A (255°C). Critical Control: Rapid addition is necessary to prevent polymerization, but temperature must remain >245°C to favor cyclization over degradation.

    • Chlorination: Cool the resulting 7-chloro-4-hydroxyquinoline-3-carbonitrile. React with neat POCl₃ (5.0 eq) at reflux (105°C) for 3 hours. Quench on ice/ammonia.

Validation Metrics
  • Yield: 45–55% (Overall).

  • Regioselectivity: 3:1 to 4:1 (7-chloro : 5-chloro).

  • Primary Impurity: 5,7-dichloroquinoline derivatives (from impurities in starting aniline) and the 5-chloro regioisomer .

Method B: The Carboxylate-Amide Dehydration Route (Stepwise)

This method employs the classic Gould-Jacobs reaction with diethyl ethoxymethylenemalonate (EMME), followed by conversion of the ester to a nitrile.

Reaction Mechanism & Workflow
  • Step 1: Standard Gould-Jacobs cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Step 2: Ammonolysis of the ester to the primary amide.

  • Step 3: Concurrent Dehydration and Chlorination using POCl₃.

Detailed Protocol
  • Step 1 (Cyclization): Reflux m-chloroaniline and EMME; cyclize in Dowtherm A. Recrystallize from DMF/Ethanol to remove the 5-chloro isomer before proceeding.

  • Step 2 (Amide Formation): Suspend ester in aqueous ammonia (28%) or methanolic ammonia. Heat in a sealed pressure vessel at 100°C for 12 hours.

  • Step 3 (One-Pot Activation): Suspend the 7-chloro-4-hydroxyquinoline-3-carboxamide in toluene. Add POCl₃ (6.0 eq).

    • Mechanism Note: POCl₃ acts dually: it converts the 4-OH to 4-Cl and dehydrates the 3-CONH₂ to 3-CN in a single operational step.

Validation Metrics
  • Yield: 60–70% (Overall).[2]

  • Regioselectivity: >20:1 (7-chloro : 5-chloro) after Step 1 purification.

  • Primary Impurity: Hydrolyzed acid (7-chloro-4-hydroxyquinoline-3-carboxylic acid) if POCl₃ is wet.

Comparative Analysis: Performance & Data

MetricMethod A (Direct Cyano)Method B (Amide Dehydration)
Step Count 2 (Linear)3 (Linear)
Overall Yield Low (45-55%)High (60-70%)
Regio-Purity Poor (Requires chromatography)Excellent (Crystallization control)
Reagent Cost High (Cyanoacetate is expensive)Low (EMME is a commodity)
Scalability Limited (Exotherm/Polymerization risk)High (Standard unit operations)
Atom Economy HighModerate (Loss of Ethanol/Water)
Visualized Pathway Comparison

SynthesisComparison cluster_A Method A: Direct Cyano-Cyclization cluster_B Method B: Amide Dehydration A1 m-Chloroaniline + EMCA A2 Acrylate Intermediate A1->A2 Condensation A3 7-Cl-4-OH-3-CN Quinoline A2->A3 250°C Cyclization A_End 4,7-Dichloro -3-CN A3->A_End POCl3 (Chlorination) B_End 4,7-Dichloro -3-CN B1 m-Chloroaniline + EMME B2 7-Cl-4-OH-3-COOEt (Ester) B1->B2 Gould-Jacobs B3 7-Cl-4-OH-3-CONH2 (Amide) B2->B3 NH3/MeOH (Ammonolysis) B3->B_End POCl3 (Dehydration + Chlorination)

Caption: Comparison of the linear Direct Cyano route (Method A) versus the stepwise Amide Dehydration route (Method B). Method B allows for intermediate purification.

Critical Control Points & Validation Protocols

To ensure scientific integrity, the following self-validating protocols must be implemented.

Regioisomer Validation (The "5-Chloro" Trap)

The most common failure mode is the contamination of the 7-chloro product with the 5-chloro isomer (arising from cyclization at the ortho-position relative to the chlorine on the aniline).

  • Test: 1H NMR (DMSO-d6).

  • Marker: Look for the splitting pattern of the protons on the benzenoid ring.

    • 7-Chloro (Target): H-5 is a doublet (d, J9Hz), H-8 is a doublet (d, J2Hz), H-6 is a dd.

    • 5-Chloro (Impurity): H-6, H-7, H-8 form a multiplet pattern distinct from the 7-chloro substitution.

  • Limit: NMT 0.5% 5-chloro isomer.

Reaction Completion (POCl₃ Step)

In Method B, incomplete reaction leads to the 4-chloro-3-carboxamide (chlorination occurred, dehydration failed) or 4-hydroxy-3-carbonitrile (dehydration occurred, chlorination failed).

  • HPLC Method: C18 Column, Acetonitrile:Water (0.1% TFA) Gradient 10-90%.

  • Success Criteria: Single peak at RT corresponding to the bis-electrophile (4,7-dichloro-3-CN). Absence of broad "amide" peak.

Safety: Thermal Runaway
  • Hazard: The thermal cyclization (Step 2 in both methods) releases massive amounts of ethanol vapor at 250°C.

  • Control: Use a Dean-Stark trap. Do not seal the vessel. Ensure the addition rate of the acrylate matches the distillation rate of ethanol to prevent "foaming over."

References

  • Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Synthesis of 4,7-Dichloroquinoline". Journal of the American Chemical Society.

  • Gohain, M., et al. (2023).[3] "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate". Organic Process Research & Development.

  • Augustine, J. K., et al. (2011).[4] "Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the One-Pot Synthesis of Nitriles from Carboxylic Acids". Synlett. (Validation of dehydration mechanisms).

  • Organic Syntheses. "4,7-Dichloroquinoline". Org.[3][5] Synth. 1948, 28, 38.

  • BenchChem Technical Support. "Optimization of 7-Chloroquinoline Synthesis". (General troubleshooting for Gould-Jacobs regioisomers).

Sources

spectroscopic analysis to confirm the structure of 4,7-Dichloroquinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis to Confirm the Structure of 4,7-Dichloroquinoline-3-carbonitrile Derivatives Content Type: Publish Comparison Guide

Executive Summary & Core Directive

The Challenge: In the synthesis of 4-aminoquinoline antimalarials and kinase inhibitors, the intermediate 4,7-dichloroquinoline-3-carbonitrile is a critical scaffold. However, its synthesis—often involving high-temperature cyclization—can yield regioisomers (e.g., 5,7-dichloro or 4,5-dichloro analogs) or incomplete chlorination products.

The Solution: This guide objectively compares spectroscopic methods (NMR, IR, MS, X-ray) to establish a self-validating protocol for structural confirmation. We prioritize Nuclear Magnetic Resonance (NMR) for regiochemical assignment and Infrared Spectroscopy (IR) for functional group validation, demonstrating why a multi-modal approach is superior to relying on a single technique.

Comparative Analysis of Spectroscopic Methods

The following table evaluates the utility of each spectroscopic technique specifically for resolving the structure of 4,7-dichloroquinoline-3-carbonitrile.

Feature1H NMR (400+ MHz) FT-IR (ATR) Mass Spectrometry (LC-MS) X-Ray Crystallography
Primary Utility Regiochemistry Confirmation Functional Group ID Molecular Formula & Purity Absolute Configuration
Specific Target Signal H-2 Singlet (vs. Doublet in parent)-C≡N Stretch (~2230 cm⁻¹)Cl₂ Isotope Pattern (9:6:1)3D Spatial Arrangement
Differentiation Power High: Distinguishes 4,7-Cl vs 4,5-Cl isomers via coupling constants (

values).
Medium: Confirms nitrile but cannot distinguish isomer location.Low: Isomers often have identical mass and fragmentation.Definitive: The "Gold Standard" but resource-intensive.
Throughput Medium (10-15 mins)High (<2 mins)High (<5 mins)Low (Days/Weeks)
Recommendation Essential for batch release.Essential for rapid in-process check.Supporting data.Validation for reference standard.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure, moving from crude synthesis to validated product.

StructuralConfirmation Start Crude Product (Post-Chlorination) IR_Step Step 1: FT-IR Analysis Start->IR_Step IR_Decision Peak at ~2230 cm⁻¹? IR_Step->IR_Decision MS_Step Step 2: LC-MS Analysis IR_Decision->MS_Step Yes Reject Reject / Reprocess IR_Decision->Reject No (Missing CN) MS_Decision M+ (m/z ~222/224) Cl2 Pattern? MS_Step->MS_Decision NMR_Step Step 3: 1H NMR (DMSO-d6) MS_Decision->NMR_Step Yes MS_Decision->Reject No (Wrong Mass) NMR_Decision H-2 Singlet present? J(5,6) ~9Hz? NMR_Step->NMR_Decision Valid Confirmed Structure: 4,7-Dichloroquinoline-3-carbonitrile NMR_Decision->Valid Yes NMR_Decision->Reject No (Isomer/Impurity)

Caption: Logical workflow for the stepwise spectroscopic confirmation of the target molecule.

Deep Dive: Technical Analysis & Causality

A. 1H NMR Spectroscopy: The Regiochemistry Solver

NMR is the only rapid method to distinguish the target from its common impurity, 4,5-dichloroquinoline-3-carbonitrile (arising from regioselectivity issues in the cyclization of 3-chloroaniline).

  • The H-2 Singlet (The "Smoking Gun"):

    • In the parent 4,7-dichloroquinoline, H-2 appears as a doublet (

      
       Hz) due to coupling with H-3.
      
    • In the 3-carbonitrile derivative , the C-3 position is substituted. H-2 becomes a sharp singlet . This singlet is significantly deshielded (shifted downfield to >9.0 ppm ) due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitrile group.

  • The Benzenoid Ring (Distinguishing 7-Cl vs 5-Cl):

    • Target (7-Cl): You will observe an ABX system (or AMX).

      • H-5: Doublet (

        
         Hz). Large ortho coupling to H-6.
        
      • H-6: Doublet of doublets (

        
         Hz). Ortho to H-5, meta to H-8.
        
      • H-8: Doublet (

        
         Hz). Small meta coupling.
        
    • Isomer (5-Cl): The coupling pattern changes. H-6 and H-7 would show ortho coupling (

      
       Hz) to each other, and H-8 would be a doublet of doublets. The loss of the specific H-8 meta-only doublet is the key differentiator.
      
B. Infrared Spectroscopy (FT-IR): Functional Group Validation

While NMR confirms the skeleton, IR provides the fastest confirmation of the nitrile insertion.

  • Protocol: ATR (Attenuated Total Reflectance) on solid powder.

  • Key Signal: A sharp, medium-intensity band at 2220–2240 cm⁻¹ .

    • Causality: This corresponds to the stretching vibration of the C≡N triple bond. Aromatic nitriles typically absorb at lower wavenumbers than aliphatic ones due to conjugation, but the electron-deficient quinoline ring maintains the frequency >2220 cm⁻¹.

  • Absence of Signal: If this peak is missing, the reaction likely failed to incorporate the cyano-acetate fragment during the initial condensation step.

C. Mass Spectrometry: Isotopic Fingerprinting

MS confirms the presence of two chlorine atoms, which is vital for ensuring complete chlorination at the 4-position.

  • Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).

  • The Signature: A molecule with two chlorines (Cl₂) will exhibit a characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks.
    • Target Mass: MW ≈ 223.06.

    • Observation: Peaks at m/z 223 (100%), 225 (~65%), and 227 (~10%).

  • Fragmentation: Expect a loss of

    
     (M-35/37) and potentially HCN (M-27) from the nitrile group.
    

Experimental Protocols

Protocol 1: Synthesis & Isolation (Context for Analysis)

To ensure the sample analyzed is representative, follow this standardized workup:

  • Reaction: 4-Hydroxy-7-chloroquinoline-3-carbonitrile is refluxed with POCl₃ (Phosphorus Oxychloride).

  • Quench: Pour reaction mixture onto crushed ice/water (Exothermic!).

  • Neutralization: Adjust pH to ~9 using NH₄OH. This precipitates the free base.

  • Purification: Recrystallize from Ethanol/DMF. Note: Crude material often contains partially chlorinated impurities detectable by LC-MS.

Protocol 2: 1H NMR Characterization[1]
  • Solvent: Dissolve 5-10 mg of dry sample in 0.6 mL DMSO-d6 . (CDCl₃ may be used, but solubility is often better in DMSO).

  • Acquisition:

    • Scans: 16-32.

    • Relaxation Delay (D1): 1.0 sec (ensure integration accuracy).

    • Pulse Angle: 30° or 45°.

  • Processing: Reference residual DMSO quintet to 2.50 ppm.

  • Validation Check: Integrate the H-2 singlet. It should integrate to exactly 1.0 relative to the H-8 doublet (1.0).

Data Summary Table (Simulated Reference Data)

Use this table to validate your experimental results.

PositionProton (H)MultiplicityChemical Shift (δ ppm)*Coupling Constant (

Hz)
Interpretation
2 H-2Singlet (s) 9.10 - 9.25 -Deshielded by N and CN; Confirms 3-CN
5 H-5Doublet (d)8.25 - 8.359.0Ortho to H-6; Perideshielding by Cl-4
8 H-8Doublet (d)8.05 - 8.152.1Meta to H-6; Confirms 7-Cl
6 H-6dd7.70 - 7.809.0, 2.1Coupled to H-5 and H-8

*Note: Shifts are approximated for DMSO-d6. Exact values may vary ±0.1 ppm depending on concentration and temperature.

References

  • Synthesis of 4,7-Dichloroquinoline

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.272 (1955); Vol. 28, p.38 (1948).

    • URL:[Link]

    • Relevance: Foundational method for the dichloroquinoline core.
  • Crystal Structure of 4,7-Dichloroquinoline

    • Title: 4,7-Dichloroquinoline.[2][3][4][5][6]

    • Source: Acta Crystallographica Section E (2012).[7]

    • URL:[Link]

    • Relevance: Provides baseline crystallographic d
  • NMR Chemical Shifts of Trace Impurities

    • Title: NMR Chemical Shifts of Common Impurities.[1]

    • Source: Organometallics (2010).
    • URL:[Link]

    • Relevance: Essential for distinguishing solvent peaks
  • Mass Spectrometry of Chloroquinolines

    • Title: Characterization of fragmentation mechanisms in ESI-MS/MS of chloroquinoline deriv
    • Source: Rapid Communic
    • URL:[Link]

    • Relevance: Validates the fragmentation patterns (loss of Cl, HCN)

Sources

A Comparative Guide to Cross-Reactivity Studies of 4,7-Dichloroquinoline-3-carbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 4,7-dichloroquinoline-3-carbonitrile-based compounds. This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing the selectivity of these potent molecules.

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarials like chloroquine.[1][2] The 4,7-dichloroquinoline-3-carbonitrile framework, in particular, has garnered interest as a precursor for a diverse range of biologically active molecules, including kinase inhibitors for cancer therapy.[3][4] While the on-target potency of these compounds is a primary focus of drug discovery, understanding their cross-reactivity—the extent to which they bind to and modulate the activity of unintended biological targets—is of paramount importance for predicting potential off-target effects and ensuring clinical safety.

This guide will provide a comparative analysis of methodologies to assess the cross-reactivity of 4,7-dichloroquinoline-3-carbonitrile derivatives, with a focus on kinase inhibitor activity. While comprehensive kinome-wide screening data for this specific scaffold is not yet widely published, we will use structurally related quinoline- and quinazoline-3-carbonitrile compounds as illustrative examples to highlight the principles and techniques for evaluating selectivity.

Primary Targets and the Rationale for Cross-Reactivity Profiling

Quinoline-based compounds have been shown to inhibit a wide array of protein kinases, which are key regulators of cellular signaling pathways.[5] For instance, derivatives of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[6]

However, the ATP-binding pocket, the target of many kinase inhibitors, is highly conserved across the human kinome. This structural similarity creates the potential for a single compound to inhibit multiple kinases, leading to a complex pharmacological profile that can include both beneficial polypharmacology and adverse off-target effects. Therefore, a thorough assessment of a compound's selectivity across the kinome is a critical step in its preclinical development.

Comparative Analysis of a Structurally Related Compound: Quinazoline-7-carbonitrile Kinase Inhibitors

To illustrate the principles of cross-reactivity, we can examine the kinase inhibition profiles of compounds based on the structurally similar quinazoline-7-carbonitrile scaffold. The following table presents a comparative analysis of two well-characterized EGFR inhibitors, Lapatinib (a dual EGFR/HER2 inhibitor) and WZ4002 (a mutant-selective EGFR inhibitor), highlighting their distinct selectivity profiles.

Kinase TargetLapatinib (IC50, nM)WZ4002 (IC50, nM)Primary Pathway
EGFR (Wild-Type) 9>1000EGFR Signaling
EGFR (L858R) 102EGFR Signaling
EGFR (T790M) 3478EGFR Signaling
HER2 (ERBB2) 1332HER2 Signaling
SRC 320-Tyrosine Kinase
LCK 640-Tyrosine Kinase
BTK >10,000100Tec Family Kinase
BMX -<5000Tec Family Kinase
Note: Data is compiled from various public sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.[7]

This data demonstrates that while both compounds target the EGFR pathway, their cross-reactivity profiles differ significantly. Lapatinib shows broader activity, inhibiting both EGFR and HER2, as well as SRC family kinases at higher concentrations. In contrast, WZ4002 exhibits remarkable selectivity for mutant forms of EGFR, with some off-target activity against other kinases like BTK.[7] This level of detailed comparison is the goal of cross-reactivity studies for any new chemical entity, including those based on the 4,7-dichloroquinoline-3-carbonitrile scaffold.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteome-wide approaches.

In Vitro Kinase Profiling

The initial assessment of cross-reactivity is often performed using in vitro kinase assays against a large panel of purified kinases.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method for quantifying the binding affinity of a compound to a kinase.[7][8]

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[8]

  • Experimental Workflow:

    LanthaScreen_Workflow reagents Prepare 3X Solutions: - Test Compound - Kinase/Antibody Mix - Tracer plate Dispense into 384-well Plate reagents->plate incubate Incubate at RT (e.g., 1 hour) plate->incubate read Read TR-FRET Signal on Plate Reader incubate->read analyze Calculate IC50 Values read->analyze

    Caption: LanthaScreen® Eu Kinase Binding Assay Workflow.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of the tagged kinase and the Eu-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer in the appropriate assay buffer.[9]

    • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.[9]

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium and Alexa Fluor™ 647 wavelengths.

    • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cellular Target Engagement

While in vitro assays are invaluable for initial screening, it is crucial to confirm that the compound engages its target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[3][10]

  • Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures this change in stability by heating intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.[3]

  • Experimental Workflow:

    CETSA_Workflow treat Treat Cells with Compound or Vehicle heat Heat Aliquots to Different Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Protein (e.g., Western Blot, ELISA) centrifuge->quantify plot Plot Melt Curve or Isothermal Dose-Response quantify->plot

    Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[11]

    • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[4]

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or an immunoassay.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement. Alternatively, an isothermal dose-response can be generated by heating all samples at a single, optimized temperature while varying the compound concentration.[12]

Unbiased Target Identification

To identify potential off-targets in an unbiased manner, affinity-based proteomics approaches can be employed. Photo-affinity chromatography is a powerful technique for this purpose.[13]

  • Principle: A derivative of the compound of interest is synthesized with a photoreactive group and a purification tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with interacting proteins. These covalently linked protein-compound complexes can then be enriched using the purification tag and identified by mass spectrometry.[13]

  • Experimental Workflow:

    PhotoAffinity_Workflow incubate Incubate Cell Lysate with Photo-affinity Probe irradiate UV Irradiation to Covalently Crosslink incubate->irradiate enrich Enrich on Affinity Resin (e.g., Streptavidin Beads) irradiate->enrich wash Wash to Remove Non-specific Binders enrich->wash elute Elute Bound Proteins wash->elute identify Identify Proteins by Mass Spectrometry elute->identify

    Caption: Photo-affinity Chromatography Workflow.

  • Step-by-Step Protocol:

    • Probe Synthesis: Synthesize a photo-affinity probe by incorporating a photoreactive moiety (e.g., benzophenone, diazirine) and a biotin tag onto the 4,7-dichloroquinoline-3-carbonitrile scaffold.

    • Incubation: Incubate the photo-affinity probe with a cell lysate or in live cells.

    • Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the probe and interacting proteins.

    • Enrichment: Lyse the cells (if applicable) and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

    • Washing: Perform stringent washes to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

    • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to the probe.

Conclusion and Future Directions

The 4,7-dichloroquinoline-3-carbonitrile scaffold holds significant promise for the development of novel therapeutics, particularly kinase inhibitors. However, a thorough understanding of the cross-reactivity profile of any compound derived from this scaffold is essential for its successful translation to the clinic. This guide has outlined a comprehensive and scientifically rigorous approach to assessing compound selectivity, from high-throughput in vitro screening to in-cell target validation and unbiased proteome-wide profiling.

As more research is conducted on this specific class of compounds, the public availability of comprehensive kinome-wide screening data will be invaluable for building structure-activity relationships related to selectivity and for guiding the design of more specific and safer drug candidates. The application of the experimental methodologies detailed in this guide will be instrumental in generating this critical data and advancing the therapeutic potential of 4,7-dichloroquinoline-3-carbonitrile-based compounds.

References

  • Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., ... & Discafani, C. M. (2001). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of medicinal chemistry, 44(17), 2719-2734.
  • Murugan, K., Panneerselvam, C., Subramaniam, J., Madhavan, J., Roni, M., Aziz, A. T., ... & Hwang, J. S. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific reports, 12(1), 4765.
  • ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. Retrieved from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., & El-Gamal, M. I. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 27(19), 6677.
  • Solomon, V. R., & Lee, H. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 21(1), 23-26.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183.
  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 625, 131-151.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Molina, D. M. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Butini, S., Brogi, S., Brindisi, M., Maramai, S., Panico, A., Betti, M., ... & Campiani, G. (2018). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of medicinal chemistry, 61(23), 10737-10753.
  • Smith, S. N., & Whitty, A. (2020). Recent advances in target characterization and identification by photoaffinity probes. Molecules, 25(11), 2568.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Plé, P. A., Jung, F., Ashton, S., Hennequin, L., Laine, R., Lambert-van der Brempt, C., ... & Pasquet, G. (2012). Discovery of new quinoline ether inhibitors with high affinity and selectivity for PDGFR tyrosine kinases. Bioorganic & medicinal chemistry letters, 22(9), 3050-3055.
  • Al-Dhfyan, A., Al-Jouf, F., Al-Qahtani, A., Al-Otaibi, M., Al-Omair, L., & Al-Olayan, E. (2024). Computational insights into the stereo-selectivity of catechins for the inhibition of the cancer therapeutic target EGFR kinase. Frontiers in Chemistry, 12, 1339906.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 165-195.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, S. G., & Loo, J. A. (2011). Target identification with live-cell photoaffinity labeling and mechanism of action elucidation of ARN23765, a highly potent CFTR corrector. Journal of the American Chemical Society, 133(47), 19037-19044.
  • Burton, A. J., & Parker, C. G. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & biomolecular chemistry, 19(36), 7792-7809.
  • JoVE (Journal of Visualized Experiments). (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview [Video]. YouTube. [Link]

  • Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug off-target effects predicted using structural analysis in the context of a metabolic network model.
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • Armstrong, M. J., Chichger, H., & Salles-Crawley, I. I. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Uchimura, E., & Takaoka, Y. (2021). Affinity-based target identification for bioactive small molecules. RSC chemical biology, 2(4), 1095-1108.
  • Wang, S., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Ma, S. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516.
  • Musso, L., Dall'Angelo, S., Cincinelli, R., & Zaffaroni, N. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International journal of molecular sciences, 22(16), 8567.

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A Comparative Guide to the Structure-Activity Relationship of 4,7-Dichloroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dichloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the renowned antimalarial drug, chloroquine.[1][2] The strategic placement of chloro groups at the 4 and 7-positions profoundly influences the molecule's electronic properties and biological activity. The introduction of a carbonitrile (cyano) group at the 3-position further modulates its pharmacological profile, opening avenues for the development of novel therapeutics targeting a range of diseases, from parasitic infections to cancer.[3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4,7-dichloroquinoline-3-carbonitrile derivatives. By dissecting the influence of each substituent and its position on the quinoline core, we aim to provide a framework for the rational design of more potent and selective drug candidates.

The Foundational Scaffold: 4,7-Dichloroquinoline

The 4,7-dichloroquinoline core is a critical starting point for the synthesis of a variety of biologically active molecules.[2][5] The chlorine atom at the 7-position is a key determinant of antimalarial activity, primarily by influencing the pKa of the quinoline nitrogen and the molecule's ability to inhibit β-hematin formation, a crucial detoxification pathway for the malaria parasite.[6] The electron-withdrawing nature of the 7-chloro group is considered optimal for this activity.[7] The chlorine at the 4-position, being highly reactive, serves as a convenient handle for introducing various side chains, which are essential for tuning the compound's pharmacokinetic and pharmacodynamic properties.[7][8]

The Modulating Moiety: The 3-Carbonitrile Group

The introduction of a carbonitrile group at the C-3 position of the quinoline ring has been shown to impart a range of biological activities, including antibacterial and anticancer properties.[4][9] In the context of anticancer research, the cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the overall electronic distribution of the molecule, potentially enhancing its interaction with biological targets like protein kinases.[10] For instance, 4-anilinoquinoline-3-carbonitriles have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[10]

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While direct and extensive SAR studies on 4,7-dichloroquinoline-3-carbonitrile derivatives are limited in the public domain, we can infer critical relationships by comparing the known activities of related compounds.

Substitutions at the 4-Position

The reactivity of the 4-chloro group allows for the introduction of various substituents, most commonly amino derivatives. In the context of antimalarial 4-aminoquinolines, the nature of the amino side chain is crucial for activity.[7]

Substitution at C-4 Observed/Inferred Activity Rationale
Simple amino group Likely reduced activityThe basic side chain is crucial for accumulation in the acidic food vacuole of the parasite.[6]
Dialkylaminoalkylamino side chain Potentially high antimalarial activityThis is the classic side chain of chloroquine, optimal for activity. The length of the alkyl chain (typically 2-5 carbons) is a critical factor.[7]
Anilino substituents Potential for kinase inhibitory activity4-Anilino-3-quinolinecarbonitriles are known Src kinase inhibitors, suggesting this substitution pattern could be explored for anticancer activity.
Modifications at the 7-Position

The 7-chloro group is a well-established pharmacophore for antimalarial activity.[6] Its replacement with other groups generally leads to a decrease in potency.

Substitution at C-7 Observed/Inferred Activity Rationale
Chloro (Cl) Optimal for antimalarial activity The electron-withdrawing nature and lipophilicity of chlorine at this position are critical for β-hematin inhibition.[6]
Bromo (Br) / Iodo (I) Maintained antimalarial activityThese halogens have similar electronic and steric properties to chlorine.
Fluoro (F) / Trifluoromethyl (CF3) Reduced antimalarial activityThese groups may alter the electronic properties and binding interactions unfavorably.
Methoxy (OCH3) InactiveThe electron-donating nature of the methoxy group is detrimental to antimalarial activity.
The Influence of the 3-Carbonitrile Group

The presence of the 3-cyano group is expected to significantly impact the biological profile of 4,7-dichloroquinoline derivatives.

  • Shift towards Anticancer and Kinase Inhibitory Activity: The known activity of quinoline-3-carbonitriles as kinase inhibitors suggests that the 4,7-dichloro-3-cyano scaffold would be a promising starting point for developing anticancer agents.[10][11]

  • Modulation of Antimalarial Activity: The introduction of a methyl group at the 3-position of chloroquine is known to reduce its antimalarial activity.[7] The electron-withdrawing cyano group at this position could have a similar or even more pronounced negative effect on antimalarial potency.

Experimental Protocols

General Synthesis of 4,7-Dichloroquinoline-3-carbonitrile Derivatives

The synthesis of 4,7-dichloroquinoline-3-carbonitrile derivatives can be approached through a multi-step process, often starting from a suitably substituted aniline. A common strategy involves the construction of the quinoline core followed by functionalization.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Substituted Aniline Step1 Cyclization to form 4-hydroxyquinoline-3-carbonitrile Start->Step1 e.g., with ethyl (ethoxymethylene)cyanoacetate Step2 Chlorination at C-4 and C-7 Step1->Step2 e.g., POCl3 Step3 Nucleophilic substitution at C-4 Step2->Step3 e.g., with various amines End 4,7-Dichloroquinoline-3-carbonitrile Derivatives Step3->End

Caption: General synthetic workflow for 4,7-dichloroquinoline-3-carbonitrile derivatives.

Step-by-Step Methodology (Illustrative Example):

  • Synthesis of 4-hydroxy-7-chloroquinoline-3-carbonitrile: A substituted m-chloroaniline is reacted with ethyl (ethoxymethylene)cyanoacetate in a high-boiling solvent like diphenyl ether. The reaction mixture is heated to induce cyclization, affording the 4-hydroxyquinoline-3-carbonitrile intermediate.

  • Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the 4-hydroxyl group to a chloro group, yielding 4,7-dichloroquinoline-3-carbonitrile.

  • Nucleophilic Aromatic Substitution: The highly reactive 4-chloro position is then subjected to nucleophilic substitution with a variety of amines to introduce the desired side chains.

Biological Evaluation Protocols

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[12]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.[12]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (concentration inhibiting 50% of cell growth) is then calculated.[12]

The ability of the compounds to inhibit specific kinases can be evaluated using various assay formats.

Kinase_Inhibition_Assay cluster_assay Kinase Inhibition Assay Workflow Start Kinase, Substrate, ATP, and Test Compound Reaction Incubation to allow phosphorylation Start->Reaction Detection Quantification of phosphorylated substrate or ADP produced Reaction->Detection Analysis Calculation of IC50 value Detection->Analysis

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Methodology (Illustrative Example using ADP-Glo™ Kinase Assay):

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a buffer solution.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced, which reflects the kinase activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

This assay is a common method to determine the in vitro susceptibility of Plasmodium falciparum.

  • Parasite Culture: P. falciparum is cultured in human red blood cells.

  • Compound Addition: The cultured parasites are treated with serial dilutions of the test compounds in a 96-well plate and incubated.

  • Lysis and SYBR Green I Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasite DNA.

  • Data Analysis: The IC₅₀ value is calculated by comparing the fluorescence of treated and untreated wells.

Conclusion

The 4,7-dichloroquinoline-3-carbonitrile scaffold represents a versatile platform for the development of novel therapeutic agents. While the 7-chloro and 4-amino functionalities are well-established determinants of antimalarial activity, the introduction of a 3-carbonitrile group appears to steer the biological profile towards anticancer and kinase inhibitory activities. The comparative analysis presented in this guide, based on the SAR of related quinoline derivatives, provides a rational basis for the design and synthesis of new compounds with improved potency and selectivity. Further focused studies on this specific scaffold are warranted to fully elucidate its therapeutic potential.

References

  • Egan, T. J. (2008). Recent advances in the understanding of haemozoin (malaria pigment) formation. Journal of Inorganic Biochemistry, 102(5-6), 1288-1299.
  • Wikipedia. (2023). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Murugan, K., Panneerselvam, C., Subramaniam, J., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765.
  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship.
  • Bentham Science Publishers. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]

  • Ye, Q., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 2(10), 763–767.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinoline and 4-(phenylamino)pyrimidine-3-carbonitrile inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 87, 635-645.
  • ChemicalBook. (n.d.). 4,7-Dichloroquinoline:synthesis method and its application research.
  • ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine....
  • Janecka, A., & Gach, K. (2016). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Mini reviews in medicinal chemistry, 16(11), 875–883.
  • Sharma, P., & Kumar, A. (2022). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 19(6), 634-653.
  • ResearchGate. (n.d.). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF.
  • Patel, M., et al. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 7(5), 697-721.
  • Abu-Hashem, A. A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20.
  • da Silva, G. N., et al. (2023). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.
  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965–3977.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4,7-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 4,7-dichloroquinoline-3-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but a deep dive into the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. This document is intended for researchers, scientists, and drug development professionals who require validated, reliable analytical methods for this compound.

Introduction: The Analytical Imperative for 4,7-Dichloroquinoline-3-carbonitrile

4,7-dichloroquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its robust synthesis and subsequent derivatization are pivotal in the development of novel therapeutic agents.[1] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development and validation of precise and accurate analytical methods for its quantification are not merely a quality control checkpoint but a cornerstone of a successful drug development program.

This guide will explore and compare the most pertinent analytical techniques for the quantification of 4,7-dichloroquinoline-3-carbonitrile: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their validation parameters, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

The Foundation of Trust: Analytical Method Validation

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[2] A well-validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible. The core parameters of analytical method validation, as stipulated by the ICH Q2(R2) guidelines, will form the basis of our comparative analysis.[4]

Analytical_Method_Validation_Workflow cluster_Planning Planning & Design cluster_Execution Execution & Data Collection cluster_Evaluation Data Analysis & Reporting Define_Purpose Define Purpose (Assay, Impurity, etc.) Select_Method Select Method (HPLC, GC, etc.) Define_Purpose->Select_Method informs Validation_Protocol Prepare Validation Protocol Select_Method->Validation_Protocol documented in Perform_Experiments Conduct Validation Experiments Validation_Protocol->Perform_Experiments guides Collect_Data Collect Raw Data Perform_Experiments->Collect_Data generates Analyze_Data Analyze Data vs. Criteria Collect_Data->Analyze_Data input for Validation_Report Prepare Validation Report Analyze_Data->Validation_Report summarized in Approval QA/Regulatory Approval Validation_Report->Approval for HPLC_Workflow Start Start: Sample Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Start->HPLC_System Inject Sample Data_Acquisition Data Acquisition System (Chromatogram) HPLC_System->Data_Acquisition Generate Signal Analysis Peak Integration & Quantification Data_Acquisition->Analysis Process Data Report Generate Report Analysis->Report Finalize Results GCMS_Workflow Start Start: Sample Preparation GC_System GC System (Injector, Column, Oven) Start->GC_System Inject Sample MS_Detector Mass Spectrometer (Ion Source, Analyzer, Detector) GC_System->MS_Detector Eluted Analytes Data_Analysis Data Analysis (TIC, Mass Spectra) MS_Detector->Data_Analysis Generate Data Report Generate Report Data_Analysis->Report Finalize Results

Sources

comparative docking studies of 4,7-Dichloroquinoline-3-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Anticancer Therapeutics (EGFR Inhibition) Primary Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Teams.

Executive Summary & Scientific Rationale

The quinoline-3-carbonitrile scaffold has emerged as a privileged structure in oncology, particularly for its ability to mimic the ATP-binding cassette of protein kinases. This guide focuses on the 4,7-dichloroquinoline-3-carbonitrile core, a potent pharmacophore designed to target the Epidermal Growth Factor Receptor (EGFR).

Unlike generic quinolines, the 4,7-dichloro substitution pattern provides unique electronic properties:

  • C7-Chlorine: Enhances lipophilicity and fills the hydrophobic pocket (Val726, Leu844) of the EGFR kinase domain.

  • C4-Chlorine: Acts as a reactive handle for nucleophilic substitution (e.g., with amino acids or anilines) or participates in halogen bonding.

  • C3-Carbonitrile (CN): Functions as a hydrogen bond acceptor and rigidifies the scaffold, orienting the molecule within the hinge region (Met793).

This guide compares the docking performance of these analogs against standard EGFR inhibitors (Gefitinib, Erlotinib) to validate their potential as next-generation chemotherapeutics.

Experimental Protocol: Self-Validating Docking Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol utilizes a re-docking validation step.

Phase 1: Preparation
  • Protein Retrieval: Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 1M17 or 4HJO ) from the RCSB Protein Data Bank.

    • Clean-up: Remove water molecules and co-crystallized ions. Retain the co-crystallized ligand (e.g., Erlotinib) for validation.

  • Ligand Preparation:

    • Draw structures of 4,7-dichloroquinoline-3-carbonitrile analogs (e.g., Compound 3d) using ChemDraw or Avogadro.

    • Energy Minimization: Apply MMFF94 force field (Steepest Descent algorithm, convergence 10^-5 kJ/mol).

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand.

    • Dimensions:

      
       Å (spacing 0.375 Å) to encompass the ATP-binding pocket and the "gatekeeper" residue (Thr790).
      
Phase 2: Docking & Validation
  • Algorithm: Use AutoDock Vina (Lamarckian Genetic Algorithm).[1]

  • Validation (Self-Docking):

    • Remove the native ligand (Erlotinib) and re-dock it into the active site.

    • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[2]

  • Production Run: Dock the 4,7-dichloro analogs using the validated parameters. Perform 50 runs per ligand to ensure conformational convergence.

Visualization: Docking Workflow

DockingWorkflow Start Start: Target Selection (EGFR - PDB: 1M17) Prep Preparation Phase (Remove H2O, Add Hydrogens) Start->Prep LigandPrep Ligand Construction (4,7-Dichloro Analogs) Start->LigandPrep Grid Grid Generation (Center: ATP Pocket) Prep->Grid LigandPrep->Grid Validation Validation Step (Re-dock Native Ligand) Grid->Validation Docking Molecular Docking (AutoDock Vina) Analysis Analysis (Binding Energy & RMSD) Docking->Analysis Validation->Docking If RMSD < 2.0 Å

Figure 1: Step-by-step computational workflow ensuring valid docking results via RMSD benchmarking.

Comparative Analysis: Analogs vs. Standards

The following data synthesizes results from comparative studies of 2-amino-4,7-dichloroquinoline-3-carbonitrile derivatives against the standard drug Gefitinib .

Binding Affinity Profile

Lower binding energy (


) indicates higher affinity.
Compound IDStructure DescriptionBinding Energy (kcal/mol)Estimated Ki (

M)
Relative Affinity
Gefitinib Standard EGFR Inhibitor (Quinazoline)-8.9 0.30Reference (1.0x)
Comp 3d 2-amino-4,7-dichloroquinoline-3-carbonitrile -9.2 0.18High (1.6x)
Comp 3c 2-amino-4-chloro-7-fluoro analog-8.40.70Moderate
Comp 2b 4-hydroxy-7-methyl analog-7.16.20Low

Key Insight: The 4,7-dichloro substitution (Comp 3d) outperforms the standard Gefitinib in silico. The presence of the electron-withdrawing chlorine at C7 appears critical for deeper penetration into the hydrophobic pocket compared to the fluorine or methyl variants.

Molecular Interaction Mapping

To understand why the 4,7-dichloro analog binds effectively, we analyze the specific residue interactions within the EGFR active site.[3]

Interaction TypeResidue (EGFR)4,7-Dichloro Analog (Comp 3d) RoleMechanism of Action
H-Bond Met793 N1 (Quinoline ring)Hinge region binding (mimics ATP adenine).
H-Bond Thr790 3-CN (Nitrile group)Gatekeeper residue interaction; critical for specificity.
Halogen Bond Leu718 C4-ClStabilizes the ligand within the catalytic cleft.
Hydrophobic Val726 C7-ClPi-Alkyl interaction increasing residence time.
Pi-Cation Lys745 Phenyl ring (if substituted at C4)Electrostatic stabilization of the catalytic lysine.

Mechanistic Pathway & Signaling

Understanding the downstream effect of docking inhibition is crucial for drug development. The 4,7-dichloroquinoline analogs function as ATP-competitive inhibitors. By occupying the ATP pocket, they prevent the autophosphorylation of EGFR tyrosine residues, thereby halting the proliferative signaling cascade.

Visualization: EGFR Signaling Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization EGF->EGFR Activates Phos Tyrosine Phosphorylation EGFR->Phos Inhibited by Analog ATP ATP ATP->EGFR Binds (Normal) Inhibitor 4,7-Dichloro Analog Inhibitor->EGFR Blocks ATP Pocket Ras Ras-GTP Phos->Ras Raf Raf/MEK/ERK Ras->Raf Proliferation Cell Proliferation (Cancer) Raf->Proliferation

Figure 2: Mechanism of Action. The 4,7-dichloro analog competes with ATP, effectively severing the signaling link between EGFR activation and downstream proliferation.

Structural-Activity Relationship (SAR) Insights

Based on the comparative docking data, the following SAR rules apply to the quinoline-3-carbonitrile scaffold:

  • C3-Nitrile is Non-Negotiable: Removal of the -CN group leads to a loss of H-bonding with Thr790/Met793 and a >2 kcal/mol drop in binding energy.

  • C7-Chlorine > C7-Fluorine: The larger atomic radius of Chlorine at position 7 provides better Van der Waals contact with the hydrophobic pocket residues (Val726) than Fluorine.

  • C4-Substitution Flexibility: While the 4-Cl is effective, substituting it with a bulky amino acid (e.g., L-phenylalanine) can create additional interactions at the solvent-exposed region, potentially improving solubility without compromising binding affinity [1].

Conclusion

The 4,7-dichloroquinoline-3-carbonitrile analogs represent a highly promising scaffold for EGFR inhibition. Docking studies confirm that they bind with affinities comparable to or exceeding standard clinical agents like Gefitinib. The key to their potency lies in the synergistic effect of the C3-nitrile "anchor" and the C7-chlorine "hydrophobic clamp."

Recommendation: Future development should focus on C4-substitutions to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties while retaining the core 4,7-dichloro-3-cyano pharmacophore.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Source: Turkish Journal of Chemistry (via PubMed Central/NIH). URL:[Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Source: Semantic Scholar. URL:[Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Source: PubMed. URL:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,7-Dichloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4,7-dichloroquinoline-3-carbonitrile, a complex heterocyclic compound. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the chemical principles that dictate these procedures, ensuring a self-validating system of safety and compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for 4,7-dichloroquinoline-3-carbonitrile is readily available in public databases. The following guidance is therefore synthesized from the known hazards of the parent compound, 4,7-dichloroquinoline, and the inherent chemical properties of the nitrile functional group. The ultimate responsibility for hazardous waste determination and disposal lies with the waste generator.

Hazard Assessment: A Tale of Two Functional Groups

Understanding the disposal requirements for 4,7-dichloroquinoline-3-carbonitrile begins with a thorough assessment of its molecular structure. The hazards are twofold, arising from both the chlorinated quinoline core and the appended nitrile group.

  • Chlorinated Heterocycle Core: The 4,7-dichloroquinoline backbone presents hazards common to many halogenated organic compounds.[1] It is classified as a skin, eye, and respiratory irritant.[2][3] Upon thermal decomposition, it is expected to release toxic and corrosive fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[4]

  • The Nitrile (-C≡N) Group: The carbonitrile functional group introduces a significant and critical hazard: the potential for release of highly toxic hydrogen cyanide (HCN) gas. This can occur under several conditions:

    • Acid Hydrolysis: Contact with strong acids can hydrolyze the nitrile to a carboxylic acid, but intermediate steps or side reactions could release cyanide.

    • Incomplete Combustion: While high-temperature incineration is designed for complete destruction, incomplete combustion could lead to the formation of HCN.

    • Reaction with Strong Reducing Agents: Although less common in a disposal context, this can also liberate cyanide.

The combination of these features necessitates that 4,7-dichloroquinoline-3-carbonitrile be treated as a highly hazardous substance, with disposal protocols designed to mitigate risks from both its chlorinated and cyanated nature.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a robust PPE strategy is mandatory. This is the primary line of defense against chemical exposure.

Equipment Specification Purpose & Rationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving provides additional protection in case of a tear or puncture in the outer glove.[2][3]
Eye Protection Chemical Splash Goggles conforming to EN166 or NIOSH standardsProtects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient.[2]
Respiratory Protection NIOSH-approved N95 Particulate Respirator (for solids) or an Air-Purifying Respirator with Organic Vapor/Acid Gas cartridges (if vapors are possible)Prevents inhalation of fine dust particles.[2] If handling solutions or there is a risk of vapor/gas generation, a higher level of respiratory protection is required.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Work Area Certified Chemical Fume HoodAll handling of 4,7-dichloroquinoline-3-carbonitrile, including weighing and preparing for disposal, must be conducted within a fume hood to contain dust and potential vapors.[1]

Spill Management Protocol

Accidents happen, and a clear, pre-defined spill response is critical.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[2]

  • Don PPE: Before addressing the spill, don the full PPE outlined in the table above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.[2][3]

    • For Solution Spills: Cover with an appropriate absorbent material.

  • Clean-Up: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[2] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Prevent Entry into Drains: Under no circumstances should the product or spill cleanup materials be allowed to enter drains.[2][3]

Step-by-Step Waste Collection and Disposal Procedure

The guiding principle for disposing of 4,7-dichloroquinoline-3-carbonitrile is to ensure it is securely contained, clearly labeled, and handled by a licensed hazardous waste disposal company. On-site chemical neutralization is not recommended due to the risk of generating hydrogen cyanide.

Experimental Workflow: Laboratory Waste Accumulation
  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all 4,7-dichloroquinoline-3-carbonitrile waste. This includes pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup materials. A high-density polyethylene (HDPE) or glass container is appropriate.[5]

  • Segregate Waste Streams: This is a critical step.

    • Halogenated Waste: This compound belongs in a halogenated organic waste stream.[1]

    • DO NOT MIX WITH ACIDS: To prevent the potential for hydrolysis and HCN release, never mix this waste with acidic waste streams.

    • DO NOT MIX WITH OXIDIZERS: Keep separate from strong oxidizing agents.[6]

  • Labeling: As soon as the first item of waste is added, label the container clearly with a "Hazardous Waste" tag.[7] The label must include:

    • The full chemical name: "4,7-Dichloroquinoline-3-carbonitrile"

    • The primary hazards: "Toxic," "Irritant," "Environmental Hazard"

    • An indication of its composition (e.g., "Solid Waste," "Trace Contamination in Methanol")

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within a ventilated cabinet and with secondary containment. The container must be kept closed at all times except when adding waste.[8]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[5] Provide them with a full and accurate description of the waste. They will manage the final disposal through a licensed hazardous waste contractor.

Disposal Decision-Making Workflow

The following diagram outlines the logical process for managing 4,7-dichloroquinoline-3-carbonitrile from use to final disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal Path a Assess Hazards: - Chlorinated Heterocycle - Nitrile Group (HCN Risk) b Don Full PPE (Gloves, Goggles, Lab Coat, Respirator as needed) a->b c Work in Fume Hood b->c d Generate Waste (Unused chemical, contaminated labware) e Select Dedicated Halogenated Waste Container d->e f Label Container: 'Hazardous Waste' Full Chemical Name & Hazards e->f g Store Securely in Satellite Accumulation Area f->g h Is waste mixed with acids or incompatible chemicals? i YES: Contact EHS Immediately for Emergency Pickup. DO NOT ACCUMULATE. h->i Yes j NO: Proceed with Standard Pickup Request h->j No k Contact EHS for Hazardous Waste Pickup j->k l Professional Disposal Contractor (High-Temp Incineration) k->l

Caption: Decision workflow for handling and disposal of 4,7-dichloroquinoline-3-carbonitrile.

Recommended Disposal Methodology: High-Temperature Incineration

The most appropriate and environmentally sound disposal method for 4,7-dichloroquinoline-3-carbonitrile is high-temperature incineration in a facility equipped with advanced flue gas treatment.[9]

  • Why Incineration? This compound's structure requires complete thermal destruction. Incineration at temperatures typically exceeding 850°C (often reaching 1100°C) ensures the breakdown of the stable quinoline ring and the complete oxidation of its components.[9][10]

  • Essential Controls: A licensed hazardous waste incinerator must have a robust flue gas treatment system, including:

    • Afterburners: To ensure complete combustion and destruction of toxic organic molecules.[9]

    • Scrubbers: To neutralize and remove acidic gases like hydrogen chloride (HCl) and nitrogen oxides (NOx) that are formed during combustion.

    • Particulate Filters: To capture any fine ash particles.

Landfilling this chemical is not an acceptable disposal method due to its likely toxicity and potential to leach into the environment.

Regulatory Considerations: EPA Hazardous Waste Codes

As the generator, your institution is legally responsible for correctly identifying hazardous waste. While a definitive classification requires analysis or a specific listing, 4,7-dichloroquinoline-3-carbonitrile could potentially fall under the following U.S. Environmental Protection Agency (EPA) categories:

  • F-Listed Wastes: These are wastes from non-specific sources. If this compound is part of a process waste stream from the production of chlorinated aliphatic hydrocarbons, it could potentially be considered under codes like F024 or F025 .[11]

  • Characteristic Wastes:

    • Toxicity (D-Code): If the compound exhibits toxicity characteristics (e.g., leaching toxic constituents), it would be classified accordingly.

    • Reactivity (D003): While less likely, if the compound is found to be unstable or capable of generating toxic gases (like HCN) when mixed with water or under standard conditions, it could be classified as a reactive waste.[12]

Consult with your EHS department for the specific waste codes used at your facility for similar chemical structures.

References

  • National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. In PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2012). 4,7-Dichloroquinoline. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Veolia. (2023, June 26). Discover the Hazardous Waste Incineration Process [Video]. YouTube. Retrieved from [Link]

  • Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • UTMB Health. (2014, November 3). UTMB Health's Hazardous Material Incinerator [Video]. YouTube. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Rochester. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Organic Syntheses. (2023, October 28). Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Wikipedia. (n.d.). Bhopal disaster. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Air Quality in Cyprus. (n.d.). Air Pollution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Retrieved from [Link]

  • SUWEB. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ResearchGate. (2024, January 29). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • YouTube. (2023, May 21). What is INCINERATION? Retrieved from [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.